5-cis-15(R)-Iloprost
Description
Propriétés
Formule moléculaire |
C22H32O4 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20-,21+/m0/s1 |
Clé InChI |
HIFJCPQKFCZDDL-KESZHIOGSA-N |
SMILES isomérique |
CC#CCC(C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O |
SMILES canonique |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Synonymes |
5-cis-15(R)-Ciloprost |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5-cis-15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost, a stable synthetic analogue of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the molecular mechanism of action of 5-cis-15(R)-Iloprost, its interaction with various prostanoid receptors, and the subsequent intracellular signaling cascades. Detailed experimental protocols for key assays used to characterize its activity are provided, along with quantitative data on its binding affinities and functional potencies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound is a second-generation prostacyclin analogue with greater chemical stability than its endogenous counterpart, PGI₂.[1][2] It is clinically used in the treatment of pulmonary arterial hypertension (PAH), severe frostbite, and other vasospastic disorders.[3][4] Its therapeutic effects are primarily attributed to its potent vasodilatory and anti-platelet activities, which are mediated through the activation of specific G protein-coupled receptors (GPCRs).[2][5] This guide delves into the core mechanisms underlying Iloprost's pharmacological effects, providing a technical resource for researchers and drug development professionals.
Receptor Binding and Selectivity
Iloprost exerts its biological effects by binding to prostanoid receptors, a subfamily of GPCRs. Its primary target is the prostacyclin receptor (IP receptor), but it also exhibits affinity for other prostanoid receptors, which contributes to its overall pharmacological profile.[1][6]
Quantitative Binding Affinity and Functional Potency
The binding affinity (Ki) and functional potency (EC₅₀) of Iloprost have been characterized at various human prostanoid receptors. The data, summarized in the table below, highlight its high affinity and potency at the IP and EP₁ receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Downstream Signal | Reference |
| IP | 3.9 | 0.37 | ↑ cAMP | [1][6] |
| EP₁ | 1.1 | 0.3 | ↑ Ca²⁺ | [1][6] |
| EP₂ | >1000 | >1000 | ↑ cAMP | [1][6] |
| EP₃ | 187 | 28 | ↓ cAMP | [1][6] |
| EP₄ | 221 | 186 | ↑ cAMP | [1][6] |
| DP₁ | >1000 | >1000 | ↑ cAMP | [1][6] |
| FP | 129 | 182 | ↑ Ca²⁺ | [1][6] |
| TP | >10000 | >1000 | ↑ Ca²⁺ | [1][6] |
Signaling Pathways
The binding of Iloprost to its cognate receptors initiates intracellular signaling cascades that ultimately mediate its physiological effects.
IP Receptor-Mediated Gs Signaling
The primary mechanism of action of Iloprost is through the activation of the IP receptor, which is coupled to the stimulatory G protein, Gs.[5] This interaction triggers a cascade of events leading to vasodilation and inhibition of platelet aggregation.
Figure 1: Iloprost-IP Receptor Signaling Pathway.
Signaling Through Other Prostanoid Receptors
Iloprost's interaction with other prostanoid receptors, such as the EP₁ receptor (coupled to Gq, leading to increased intracellular calcium) and the EP₃ receptor (coupled to Gi, leading to decreased cAMP), contributes to its complex pharmacological profile and may be responsible for some of its side effects.[1][6]
Physiological Effects
The activation of the signaling pathways described above results in two primary physiological effects of Iloprost:
-
Vasodilation: By increasing cAMP levels in vascular smooth muscle cells, Iloprost leads to the inactivation of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[5][7] This effect is crucial for its therapeutic use in pulmonary arterial hypertension.[3]
-
Inhibition of Platelet Aggregation: In platelets, the elevation of cAMP inhibits platelet activation and aggregation, a key component of its antithrombotic properties.[5][8]
Figure 2: Logical Flow of Iloprost's Effects.
Experimental Protocols
The characterization of Iloprost's mechanism of action relies on a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of Iloprost for a specific receptor.
Objective: To determine the concentration of Iloprost that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC₅₀), from which the Ki value is calculated.
Materials:
-
Cell membranes expressing the human prostanoid receptor of interest (e.g., from HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]Iloprost or another specific radioligand for the target receptor).
-
Unlabeled Iloprost.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Iloprost.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Iloprost to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of Iloprost to stimulate or inhibit the production of cyclic AMP (cAMP).
Objective: To determine the EC₅₀ or IC₅₀ of Iloprost for modulating cAMP levels.
Materials:
-
Whole cells expressing the prostanoid receptor of interest.
-
Iloprost.
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate cells expressing the receptor in a multi-well plate and grow to the desired confluency.
-
Cell Stimulation:
-
For Gs-coupled receptors: Incubate the cells with varying concentrations of Iloprost for a specific time.
-
For Gi-coupled receptors: Pre-treat the cells with varying concentrations of Iloprost, followed by stimulation with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the measured signal (e.g., fluorescence ratio, absorbance) against the log concentration of Iloprost to determine the EC₅₀ (for Gs) or IC₅₀ (for Gi).
Platelet Aggregation Assay
This assay assesses the inhibitory effect of Iloprost on platelet aggregation.
Objective: To determine the concentration of Iloprost that inhibits platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Iloprost.
-
Aggregometer.
Procedure:
-
PRP Preparation: Collect whole blood in an anticoagulant (e.g., sodium citrate) and centrifuge at a low speed to obtain PRP.
-
Assay: Place a sample of PRP in the aggregometer cuvette and stir at 37°C.
-
Inhibition: Add varying concentrations of Iloprost to the PRP and incubate for a short period.
-
Aggregation Induction: Add a platelet agonist to induce aggregation and monitor the change in light transmittance over time.
-
Data Analysis: Determine the maximal aggregation for each concentration of Iloprost and calculate the IC₅₀ value.
Figure 3: General Experimental Workflow.
Conclusion
This compound is a well-characterized prostacyclin analogue whose mechanism of action is primarily mediated through the activation of the IP receptor and the subsequent Gs-cAMP signaling pathway. Its ability to induce vasodilation and inhibit platelet aggregation forms the basis of its therapeutic utility. A thorough understanding of its receptor selectivity, signaling cascades, and the experimental methodologies used for its characterization is essential for ongoing research and the development of novel therapeutics targeting the prostacyclin pathway. This guide provides a foundational resource for professionals in the field, summarizing key quantitative data and experimental protocols to support further investigation into the pharmacology of Iloprost and related compounds.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Turn down - turn up: a simple and low-cost protocol for preparing platelet-rich plasma | Clinics [elsevier.es]
- 3. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 5-cis-15(R)-Iloprost and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost (B1671730) is a synthetic, chemically stable analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), peripheral vascular disease, and other conditions characterized by vasoconstriction and platelet aggregation.[1][2] Iloprost is a mixture of two diastereoisomers, the 16(S) and 16(R) forms.[3] The biological activity of Iloprost is primarily attributed to the 16(S) isomer, which is significantly more potent than the 16(R) isomer in its vasodilatory and anti-platelet effects.[3] While the user query specifically mentioned "5-cis-15(R)-Iloprost," the available scientific literature predominantly focuses on the 16(R) and 16(S) diastereomers. The formal chemical name for this compound is 6,9α-methylene-11α,15R-dihydroxy-16-methyl-prosta-5Z,13E-dien-18-yn-1-oic acid; however, there are no published studies detailing its specific pharmacological properties. Therefore, this guide will focus on the well-characterized biological activity of the active 16(S)-Iloprost isomer and the racemic mixture of Iloprost.
This technical guide provides a comprehensive overview of the biological activity of Iloprost, including its mechanism of action, receptor binding profile, downstream signaling pathways, and key physiological effects. It includes detailed experimental protocols for assays used to characterize its activity and presents quantitative data in a structured format to facilitate comparison and analysis.
Mechanism of Action
Iloprost exerts its pharmacological effects by mimicking the actions of endogenous prostacyclin.[4] It is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Upon binding to the IP receptor on the surface of vascular smooth muscle cells and platelets, Iloprost initiates a signaling cascade that leads to its primary therapeutic effects: vasodilation and inhibition of platelet aggregation.[4][5]
Receptor Binding Profile
Iloprost binds with high affinity to the prostacyclin (IP) receptor. However, it also exhibits affinity for other prostanoid receptors, which may contribute to its overall pharmacological profile and potential side effects. The binding affinities (Ki) of Iloprost for various human prostanoid receptors are summarized in the table below.
| Receptor | Cell Line | Radioligand | Iloprost Ki (nM) | Reference |
| IP | HEK-293 | [3H]Iloprost | 3.9 | [6] |
| EP1 | HEK-293 | [3H]PGE2 | 1.1 | [6] |
| EP2 | CHO | [3H]PGE2 | >1000 | [7] |
| EP3 | HEK-293 | [3H]PGE2 | 250 | [7] |
| EP4 | CHO | [3H]PGE2 | 320 | [7] |
| DP1 | 1321N1 | [3H]PGD2 | >1000 | [7] |
| FP | HEK-293 | [3H]PGF2α | 160 | [7] |
| TP | HEK-293 | [3H]SQ 29,548 | >1000 | [7] |
Table 1: Binding Affinities (Ki) of Iloprost for Human Prostanoid Receptors. This table summarizes the equilibrium dissociation constants (Ki) of Iloprost at various prostanoid receptors, as determined by radioligand binding assays in different cell lines.
Functional Potency
The functional potency of Iloprost is typically assessed by measuring its ability to stimulate the production of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), or to elicit a physiological response, such as inhibition of platelet aggregation or relaxation of vascular smooth muscle. The half-maximal effective concentrations (EC50) for these responses are presented below.
| Assay | Cell/Tissue Type | Parameter Measured | Iloprost EC50 (nM) | Reference |
| cAMP Accumulation | Human Pulmonary Artery Smooth Muscle Cells | cAMP levels | 21.0 | [8] |
| cAMP Accumulation | HEK-293 cells expressing human IP receptor | cAMP levels | 0.37 | [6] |
| Inhibition of Platelet Aggregation | Human Platelet-Rich Plasma (Collagen-induced) | Platelet Aggregation | 3.6 | [9] |
| Calcium Influx | HEK-293 cells expressing human EP1 receptor | Intracellular Ca2+ | 0.3 | [6] |
Table 2: Functional Potency (EC50) of Iloprost in Various Assays. This table presents the EC50 values of Iloprost in different functional assays, demonstrating its potency in stimulating cAMP production and inhibiting platelet aggregation.
Downstream Signaling Pathways
The binding of Iloprost to the IP receptor primarily activates the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that is central to its therapeutic effects.
Gs-cAMP-PKA Signaling Pathway
Figure 1: Iloprost-activated Gs-cAMP-PKA signaling pathway. Binding of Iloprost to the IP receptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP, leading to the activation of PKA.
Effects in Vascular Smooth Muscle Cells
In vascular smooth muscle cells, activated PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[1] This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation.[1]
Figure 2: Mechanism of Iloprost-induced vasodilation. Activated PKA inactivates MLCK, leading to decreased myosin light chain phosphorylation and subsequent smooth muscle relaxation.
Effects on Platelets
In platelets, activated PKA phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP).[4] Phosphorylated VASP is involved in the inhibition of platelet activation and aggregation, partly by preventing the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is necessary for fibrinogen binding and platelet cross-linking.[4]
Figure 3: Mechanism of Iloprost-induced platelet inhibition. PKA-mediated phosphorylation of VASP leads to the inhibition of GPIIb/IIIa receptor activation, thereby preventing platelet aggregation.
Anti-inflammatory and Cytoprotective Effects
Beyond its primary hemodynamic effects, Iloprost exhibits anti-inflammatory and cytoprotective properties.
Anti-inflammatory Effects
Iloprost has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[10] By increasing intracellular cAMP, Iloprost can suppress the degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[10]
Cytoprotective Effects
The cytoprotective effects of Iloprost are not fully elucidated but are thought to involve the preservation of mitochondrial function, reduction of oxidative stress, and stabilization of cellular membranes.[11][12] Iloprost may also decrease the release of catecholamines from sympathetic nerve terminals and reduce neutrophil accumulation at sites of injury.[1]
Experimental Protocols
The characterization of Iloprost's biological activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of Iloprost for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK-293 cells stably transfected with the human IP receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[13]
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).
-
Add increasing concentrations of unlabeled Iloprost.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]Iloprost) at a concentration close to its Kd.
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of an unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[13]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the Iloprost concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
cAMP Functional Assay
This assay measures the ability of Iloprost to stimulate the production of intracellular cAMP.
-
Cell Culture:
-
Seed cells expressing the receptor of interest (e.g., CHO-K1 cells expressing the human IP receptor) into a 96- or 384-well plate and culture overnight.[14]
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of Iloprost to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[15]
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the Iloprost concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[16]
-
Experimental Workflow
The characterization of a prostacyclin analog like Iloprost typically follows a structured workflow to determine its pharmacological profile.
Figure 4: Experimental workflow for GPCR agonist characterization. This diagram illustrates the typical steps involved in characterizing a prostacyclin analog, from initial receptor binding studies to functional cellular assays and final data analysis.
Conclusion
Iloprost, and specifically its active 16(S) isomer, is a potent prostacyclin analog with significant vasodilatory and anti-platelet activities. Its mechanism of action is primarily mediated through the activation of the IP receptor and the subsequent Gs-cAMP-PKA signaling cascade. This leads to the relaxation of vascular smooth muscle and the inhibition of platelet aggregation. Furthermore, Iloprost possesses anti-inflammatory and cytoprotective properties that may contribute to its overall therapeutic benefit. The quantitative data on its receptor binding and functional potency, along with a clear understanding of its signaling pathways and the experimental methods used for its characterization, provide a solid foundation for further research and development in the field of prostacyclin-based therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Iloprost used for? [synapse.patsnap.com]
- 3. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 5. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. atsjournals.org [atsjournals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Prostaglandins prevent inducible nitric oxide synthase protein expression by inhibiting nuclear factor-kappaB activation in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Receptor Binding Profile of Iloprost
A note on the specified compound 5-cis-15(R)-Iloprost: Publicly available scientific literature and chemical supplier information indicate a lack of published pharmacological studies for this compound, the C-5 cis-isomer and 15(R)-epimer of Iloprost (B1671730).[1] Similarly, the 15(R)-Iloprost epimer is described as the "unnatural" form, with the inversion at the C-15 position expected to significantly reduce biological activity, and no literature reports on its activity are available.[2]
Therefore, this guide will focus on the extensively studied and clinically relevant compound Iloprost . Iloprost is a stable, synthetic analogue of prostacyclin (PGI₂) and is comprised of a mixture of two diastereoisomers, 16(S)-Iloprost and 16(R)-Iloprost.[3][4] The 16(S) isomer is noted to be substantially more potent than the 16(R) isomer.[4] This document provides a comprehensive overview of the receptor binding profile and associated signaling pathways of Iloprost, intended for researchers, scientists, and professionals in drug development.
Receptor Binding Affinity of Iloprost
Iloprost interacts with a range of prostanoid receptors, exhibiting the highest affinity for the prostacyclin (IP) receptor and the prostaglandin (B15479496) E₁ (EP₁) receptor.[5][6] Its binding affinity for other prostanoid receptors is considerably lower. The quantitative binding data, represented by inhibition constant (Kᵢ) values, are summarized in the table below. Lower Kᵢ values are indicative of higher binding affinity.
| Receptor Subtype | Iloprost Kᵢ (nM) | Reference |
| IP | 3.9 | [5][6] |
| EP₁ | 1.1 | [5][6] |
| EP₂ | >1000 | [7] |
| EP₃ | ~100-1000 | [5][7] |
| EP₄ | ~100-1000 | [5][7] |
| DP₁ | >1000 | [5][7] |
| FP | ~100-1000 | [5][7] |
| TP | >1000 | [7] |
Functional Activity of Iloprost
The functional activity of Iloprost at various prostanoid receptors generally correlates with its binding affinity. It acts as a potent agonist at both IP and EP₁ receptors.[5] The table below summarizes the half-maximal effective concentration (EC₅₀) values for Iloprost-induced cellular responses.
| Receptor Subtype | Cellular Response | Iloprost EC₅₀ (nM) | Reference |
| IP | cAMP Elevation | 0.37 | [5] |
| EP₁ | Calcium Influx | 0.3 | [5] |
| EP₂ | cAMP Elevation | >1000 | [7] |
| EP₃ | Not specified | ~10-100 | [7] |
| EP₄ | Not specified | ~100-1000 | [7] |
| DP₁ | cAMP Elevation | >1000 | [7] |
| FP | Not specified | ~100-1000 | [7] |
| TP | Not specified | ~1000 | [7] |
Experimental Protocols
The binding affinity and functional activity data presented were primarily determined through radioligand binding assays and functional assays using cell lines stably expressing recombinant human prostanoid receptors.[5][7][8]
Radioligand Competition Binding Assay
A standardized radioligand competition binding assay is employed to determine the binding affinity (Kᵢ) of Iloprost for each prostanoid receptor subtype.
Workflow:
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing a specific recombinant human prostanoid receptor (e.g., IP, EP₁, etc.) are cultured to confluency.[8]
-
Cells are harvested and subjected to homogenization in a buffered solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]
-
-
Binding Assay:
-
The cell membranes are incubated with a specific tritiated radioligand (e.g., [³H]-Iloprost for the IP receptor) and varying concentrations of unlabeled Iloprost.[8]
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from free radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of Iloprost that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from competition curves.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Downstream Signaling Pathways
Iloprost binding to its primary target, the IP receptor, and to the EP₁ receptor initiates distinct downstream signaling cascades.
IP Receptor Signaling
The IP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[9][10] Activation of this pathway leads to vasodilation and inhibition of platelet aggregation.[11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15(R)-Iloprost () for sale [vulcanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP₁ and EP₂ agonist [agris.fao.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Iloprost used for? [synapse.patsnap.com]
The Stereoselective Landscape of Iloprost: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary hypertension and other vascular diseases.[1] As a complex molecule with multiple stereocenters, Iloprost exists as a mixture of isomers. Understanding the structure-activity relationship (SAR) of these individual isomers is paramount for optimizing therapeutic efficacy and minimizing off-target effects. This technical guide provides an in-depth analysis of the SAR of Iloprost isomers, focusing on their differential receptor binding, functional activity, and underlying signaling pathways.
Chemical Structures of Iloprost Isomers
Iloprost is a carbacyclin (B161070) analog of PGI₂ and is commercially available as a mixture of two diastereomers at the C-16 position: the (16S)- and (16R)-isomers. Additionally, stereochemistry at the C-4 position gives rise to (4S)- and (4R)-isomers, further contributing to the complexity of its pharmacology. The (16S)-isomer is generally considered the more pharmacologically active component.[2]
Quantitative Analysis of Isomer Activity
The biological activity of Iloprost isomers has been quantified through various in vitro assays, primarily focusing on their interaction with the prostacyclin (IP) receptor and subsequent functional consequences.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of Iloprost isomers for the IP receptor. The dissociation constant (Kd) and maximum binding capacity (Bmax) are key parameters derived from these studies.
| Isomer | Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Cell/Tissue Type | Reference |
| (16S)-Iloprost | Platelet IP Receptor | [³H]-Iloprost | 13.4 | 665 | Human Platelet Membranes | [2] |
| (16R)-Iloprost | Platelet IP Receptor | [³H]-Iloprost | 288 | 425 | Human Platelet Membranes | [2] |
Table 1: Receptor Binding Parameters of Iloprost Isomers. This table summarizes the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of the (16S) and (16R) isomers of Iloprost for the platelet prostacyclin (IP) receptor.
Functional Potency
The functional consequence of receptor binding is typically assessed by measuring the inhibition of platelet aggregation or the stimulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP). The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) are used to quantify potency.
| Isomer | Assay | Agonist | IC₅₀ (nM) | Cell/Tissue Type | Reference |
| (16S)-Iloprost | Platelet Aggregation | Collagen | ~20-fold more potent than (16R) | Human Platelets | [2] |
| (4S)-Iloprost | Vasodilation | - | Higher potency than (4R) | Blood Vessels | [3] |
Table 2: Functional Potency of Iloprost Isomers. This table highlights the relative and observed functional potencies of Iloprost isomers in inhibiting platelet aggregation and inducing vasodilation.
Signaling Pathways of Iloprost Isomers
The pharmacological effects of Iloprost are primarily mediated through the activation of the G-protein coupled prostacyclin (IP) receptor. However, evidence also suggests an alternative signaling pathway involving peroxisome proliferator-activated receptors (PPARs).
IP Receptor-cAMP Signaling Pathway
Activation of the IP receptor by Iloprost isomers leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit physiological responses such as vasodilation and inhibition of platelet activation.
References
- 1. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of the platelet activation sequence: shape change, micro- and macro-aggregation, by a stable prostacyclin analogue (Iloprost) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of 5-cis-15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of 5-cis-15(R)-Iloprost, a specific stereoisomer of the synthetic prostacyclin analogue, Iloprost (B1671730). Iloprost is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular disorders.[1][2] This document details a plausible synthetic pathway, summarizes key chemical and physical properties, outlines experimental protocols for characterization, and illustrates the primary signaling mechanism of action. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.
Introduction
Iloprost is a chemically stable carbacyclin (B161070) analogue of prostacyclin (PGI2) that mimics its biological effects.[1][2] It is a complex molecule with multiple stereocenters, and is typically used as a mixture of 16(R) and 16(S) diastereomers.[3][4] The 16(S) isomer is known to be the more potent of the two.[4] This guide, however, focuses specifically on the this compound isomer, providing detailed technical information relevant to its synthesis and characterization. While there are no published studies on the specific pharmacological properties of this compound, understanding its synthesis and chemical characteristics is crucial for researchers and drug development professionals working with prostacyclin analogues.[5]
Synthesis of this compound
The total synthesis of Iloprost and its stereoisomers is a multi-step process that often utilizes key building blocks and stereoselective reactions. A plausible synthetic route for this compound can be constructed based on established prostaglandin (B15479496) synthesis strategies, such as those starting from the Corey lactone.[6][7] The synthesis involves the construction of the bicyclic core, followed by the introduction of the two side chains with the correct stereochemistry.
A critical step in the synthesis is the stereoselective reduction of a ketone intermediate to yield the desired 15(R)-hydroxyl group. The formation of the 5-cis double bond is typically achieved through a Wittig-type reaction. The final product is then purified to isolate the specific 5-cis-15(R) isomer.
Proposed Synthetic Pathway
The following diagram outlines a potential synthetic workflow for this compound, highlighting the key stages.
Key Experimental Protocols
While a complete, unified experimental protocol for the synthesis of this compound is not publicly available, the following sections describe the methodologies for key transformations based on patent literature and analogous syntheses.
2.2.1. Stereoselective Reduction to form the 15(R)-hydroxyl group:
The stereoselective reduction of the 15-keto intermediate is a pivotal step. While various reducing agents can be employed, achieving the desired (R) configuration often requires specific reagents and conditions. A patent for the preparation of Iloprost suggests a ratio of 75:25 for the desired product to its 15-epimer when using diisobutylaluminium hydride (DIBAL-H).[3]
-
Reaction: Reduction of the 15-keto intermediate.
-
Reagent: Diisobutylaluminium hydride (DIBAL-H).
-
Solvent: Anhydrous toluene.
-
Temperature: -78 °C to -60 °C.
-
Work-up: The reaction is quenched with a suitable reagent, and the product is extracted. The THP protecting group on the 11-hydroxyl group is then cleaved using para-toluenesulfonic acid in methanol (B129727).[3]
2.2.2. Purification of the 15(R)-Iloprost isomer by Preparative HPLC:
The separation of the 15(R) and 15(S) epimers is crucial. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.
-
Instrumentation: Preparative HPLC system.
-
Stationary Phase: Silica gel or a suitable reversed-phase column.
-
Mobile Phase: A patent suggests two possible eluent systems for the purification of Iloprost, which can be adapted for the separation of its isomers:
-
Detection: UV detector.
-
Procedure: The crude mixture of epimers is dissolved in a suitable solvent and injected onto the preparative HPLC column. Fractions are collected, and those containing the pure 15(R) isomer are pooled and concentrated.[8]
Chemical and Physical Properties
The chemical and physical properties of this compound are essential for its handling, formulation, and analytical characterization. The following table summarizes the available data.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₃₂O₄ | [5] |
| Molecular Weight | 360.5 g/mol | [5] |
| IUPAC Name | 6,9α-methylene-11α,15R-dihydroxy-16-methyl-prosta-5Z,13E-dien-18-yn-1-oic acid | [5] |
| Appearance | Oily substance | [9] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 1 mg/mLDistilled Water, buffer pH 3, and buffer pH 5: Very slightly solubleMethanol, Ethyl Acetate (B1210297), Acetone, and buffer pH 7: SolubleBuffer pH 9: Sparingly soluble | [5][9] |
| pKa (Predicted) | Data not available for the specific isomer. For Iloprost (mixture), a pKa of 4.8 has been reported. | [2] |
| LogP (Predicted) | Data not available for the specific isomer. For Iloprost (mixture), a LogP of 4.8 has been reported. | [2] |
| Stability | Stable for ≥ 2 years when stored as a solution in methyl acetate at -20°C. Unstable at temperatures above the recommended storage conditions. | [5][9] |
Analytical Characterization
The characterization of this compound requires a combination of analytical techniques to confirm its identity, purity, and stereochemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of this compound and for separating it from other isomers.
Experimental Protocol for HPLC Analysis of Iloprost Diastereomers:
-
Instrumentation: Analytical HPLC system with a UV detector.
-
Column: Reversed-phase Zorbax Rx-C8 column.[5]
-
Mobile Phase: 0.02M potassium phosphate (B84403) (pH 3.0), acetonitrile, and methanol in a ratio of 46:30:24 (v/v/v).[5]
-
Flow Rate: 1.7 mL/min.[5]
-
Detection: UV absorbance.
-
Internal Standard: 2-Naphthoic acid can be used as an internal standard.[5]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile, and injected into the HPLC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The fragmentation pattern of carboxylic acids in mass spectrometry often involves the loss of OH (M-17) and COOH (M-45) groups.[11]
Mechanism of Action: Signaling Pathway
Iloprost exerts its pharmacological effects by acting as a prostacyclin (PGI₂) analog. It binds to prostacyclin (IP) receptors, which are G-protein coupled receptors, leading to the activation of adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.[12] Iloprost is also known to interact with other prostanoid receptors, such as the EP1 receptor.
The following diagram illustrates the primary signaling pathway of Iloprost.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. While a complete, step-by-step synthetic protocol remains proprietary, this document has outlined a plausible and scientifically sound pathway based on established chemical principles and patent literature. The summarized chemical properties and analytical methods offer a valuable resource for researchers. The elucidation of its primary signaling pathway provides context for its biological activity. This guide serves as a foundational document for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are engaged in the study of prostacyclin analogues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 4. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high performance liquid radiochromatographic assay for the simultaneous analysis of iloprost and misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. EP3781544A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 9. biomedres.us [biomedres.us]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iloprost and its Isomer 5-cis-15(R)-Iloprost
Disclaimer: This technical guide focuses on Iloprost (B1671730), a well-researched synthetic analog of prostacyclin PGI2. The specific isomer requested, 5-cis-15(R)-Iloprost, is the C-5 cis-isomer and 15(R)-epimer of Iloprost. However, there is a significant lack of published pharmacological studies for this compound. Therefore, the detailed experimental protocols, signaling pathways, and quantitative data presented herein pertain to the parent compound, Iloprost.
Core Compound Identification
| Identifier | This compound | Iloprost (Parent Compound) | 15(R)-Iloprost |
| Molecular Formula | C22H32O4 | C22H32O4 | C22H32O4 |
| Molecular Weight | 360.5 g/mol | 360.49 g/mol | 360.5 g/mol |
| CAS Number | Not Available | 78919-13-8 | 85026-51-3 |
Mechanism of Action and Signaling Pathway of Iloprost
Iloprost is a synthetic analog of prostacyclin (PGI2) that exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[1]
Upon binding to the IP receptor on vascular smooth muscle cells and platelets, Iloprost initiates a signaling cascade.[1] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]
-
In Vascular Smooth Muscle Cells: PKA activation leads to the phosphorylation of proteins that regulate intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation of systemic and pulmonary arterial vascular beds.[1][3]
-
In Platelets: PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP inhibits the activation of glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for platelet aggregation.[1] This action effectively reduces the risk of thrombosis.[1]
-
Anti-inflammatory and Other Effects: Iloprost has also been shown to have anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines.[1] Furthermore, it can act directly on fibroblasts to inhibit fibrosis and has demonstrated cytoprotective effects.[2][4] While Iloprost primarily targets the IP receptor, it can also bind to and activate prostaglandin (B15479496) E2 receptors (EP1, EP2, EP3, and EP4), which contributes to its complex pharmacological profile.[5]
Experimental Protocols
Platelet Aggregation Assay
This protocol is designed to assess the antiplatelet effects of Iloprost.
-
Sample Preparation: Isolate washed platelets from healthy human volunteers.
-
Incubation: Pretreat the washed platelets with varying concentrations of Iloprost (e.g., 0.5, 2, and 5 nM) or a vehicle control (e.g., 0.1% DMSO) at 37°C for 20 minutes.[6]
-
Stimulation: Induce platelet aggregation by adding a stimulating agent such as thrombin (e.g., 0.01 U/mL).[6]
-
Measurement: Monitor and quantify platelet aggregation using a light transmission aggregometer.
-
Analysis: Compare the aggregation curves of Iloprost-treated samples to the control to determine the inhibitory effect.
Intracellular cAMP Measurement
This protocol measures the change in intracellular cAMP levels in response to Iloprost.
-
Cell Culture: Culture relevant cells, such as rabbit pulmonary smooth muscle cells, to near confluence in 24-well plates.[7]
-
Pre-incubation: Wash the cells three times with a suitable buffer (e.g., HBSS) and preincubate in HBSS containing 1 mg/ml BSA, 10 mM HEPES (pH 7.3), and a phosphodiesterase inhibitor like 1 mM IBMX for 10 minutes at 37°C to prevent cAMP degradation.[7]
-
Stimulation: Stimulate the cells with Iloprost (e.g., 100 nM) for 10 minutes.[7]
-
Lysis and Collection: Stop the reaction by aspirating the medium and adding ice-cold ethanol. Dry the samples.
-
Quantification: Measure the cAMP concentration using a competitive enzyme immunoassay (EIA) system.[6][8]
Quantitative Data
The following tables summarize key quantitative findings from various studies on Iloprost.
Table 1: Receptor Binding Affinity of Iloprost Data from competition binding assays using recombinant human prostanoid receptors.
| Receptor | Binding Affinity (Ki, nM) |
| IP | 3.9 |
| EP1 | 1.1 |
| Source: ResearchGate[9] |
Table 2: Effect of Iloprost on Intracellular cAMP Levels Data from studies on isolated right ventricular (RV) cardiomyocytes from rats.
| Iloprost Concentration | % Increase in cAMP (mean ± SEM) |
| Low | ~25% |
| Medium | 56% |
| High | 107% |
| Source: PubMed Central[8] |
Table 3: Pharmacokinetic Properties of Iloprost
| Parameter | Value |
| Protein Binding | ~60% |
| Elimination Half-Life | 20-30 minutes |
| Metabolism | β-oxidation to inactive tetranor-iloprost |
| Primary Excretion Route | Renal (68%) |
| Source: Pharmacology of Iloprost, DrugBank Online[3][4] |
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Iloprost - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of 5-cis-15(R)-Iloprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost, a synthetic and chemically stable analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. Its therapeutic applications in pulmonary arterial hypertension and other vasospastic disorders are rooted in its specific interactions with cellular receptors and subsequent signaling cascades. This technical guide provides an in-depth overview of the in vitro characterization of 5-cis-15(R)-Iloprost, focusing on its receptor binding profile, functional activity, and effects on key physiological processes. Detailed experimental protocols and quantitative data are presented to facilitate reproducible research and development efforts.
Introduction
This compound is a second-generation prostacyclin analog designed for greater stability than the endogenous PGI2. Its primary mechanism of action is through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to a variety of cellular responses, most notably vasodilation and the inhibition of platelet aggregation. Understanding the precise in vitro characteristics of Iloprost is crucial for its application in drug discovery and for elucidating its therapeutic mechanisms.
Receptor Binding Affinity
The binding affinity of Iloprost to the IP receptor and other prostanoid receptors is a key determinant of its biological activity and selectivity. Radioligand binding assays are employed to determine the inhibition constant (Ki) of Iloprost.
Quantitative Data: Receptor Binding Affinity of Iloprost
| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Human IP | [3H]-Iloprost | HEK-293 | 3.9 | [1] |
| Human EP1 | [3H]-PGE2 | HEK-293 | 1.1 | [1] |
| Human EP2 | [3H]-PGE2 | HEK-293 | >1000 | [1] |
| Human EP3 | [3H]-PGE2 | HEK-293 | >1000 | [1] |
| Human EP4 | [3H]-PGE2 | CHO | >1000 | [1] |
| Human DP1 | [3H]-PGD2 | 1321N1 | >1000 | [1] |
| Human FP | [3H]-PGF2α | HEK-293 | >1000 | [1] |
| Human TP | [3H]-U46619 | HEK-293 | >1000 | [1] |
This table summarizes the binding affinities of Iloprost for a panel of human prostanoid receptors, highlighting its high affinity for the IP and EP1 receptors.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of Iloprost for the IP receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human IP receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[2]
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of [3H]-Iloprost (near its Kd value), and varying concentrations of unlabeled Iloprost.
-
For total binding, omit the unlabeled Iloprost. For non-specific binding, include a high concentration of unlabeled Iloprost (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine, using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.[2][3]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of unlabeled Iloprost to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled Iloprost that inhibits 50% of specific [3H]-Iloprost binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity: cAMP Signaling Pathway
Iloprost binding to the IP receptor activates the Gαs subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.
Signaling Pathway Diagram
Quantitative Data: Functional Potency of Iloprost
| Assay | Cell Line | EC50 (nM) | Reference |
| cAMP Accumulation | Cells expressing human IP receptor | 0.37 | [4] |
| Calcium Influx | Cells expressing human EP1 receptor | 0.3 | [4] |
This table shows the half-maximal effective concentration (EC50) of Iloprost in functional assays, demonstrating its high potency at the IP and EP1 receptors.
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a method to quantify the increase in intracellular cAMP levels following stimulation with Iloprost.
1. Cell Preparation:
-
Seed cells (e.g., HEK293 expressing the IP receptor) into a 96-well plate and grow to near confluency.
-
On the day of the assay, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period to prevent cAMP degradation.[5][6]
2. Agonist Stimulation:
-
Add varying concentrations of Iloprost to the wells.
-
Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or radioimmunoassay). These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.[7][8]
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of Iloprost.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
In Vitro Efficacy: Inhibition of Platelet Aggregation
A primary therapeutic effect of Iloprost is the inhibition of platelet aggregation. This is assessed in vitro using light transmission aggregometry (LTA).
Quantitative Data: Inhibition of Platelet Aggregation by Iloprost
| Agonist | IC50 (nM) | Reference |
| ADP | ~1-3 | [9] |
| Collagen | 0.5 (in the presence of aspirin) | [10] |
| Thrombin | Not specified | |
| U46619 (Thromboxane A2 analog) | Not specified |
This table presents the half-maximal inhibitory concentration (IC50) of Iloprost against platelet aggregation induced by various agonists.
Experimental Protocol: Light Transmission Aggregometry
This protocol details the measurement of Iloprost's inhibitory effect on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[4][11][12][13][14]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.
2. Aggregation Assay:
-
Place a cuvette with PRP into an aggregometer and warm to 37°C with constant stirring.
-
Pre-incubate the PRP with various concentrations of Iloprost or vehicle control for a defined period (e.g., 2-5 minutes).
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
The aggregometer measures the change in light transmission through the PRP as platelets aggregate. An increase in light transmission corresponds to an increase in aggregation.[9][11][12][15][16][17]
3. Data Analysis:
-
Record the maximum platelet aggregation for each concentration of Iloprost.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition as a function of the log concentration of Iloprost.
-
Determine the IC50 value from the resulting dose-response curve.
Effects on Endothelial Cells
Iloprost also exerts significant effects on endothelial cells, contributing to its therapeutic benefits. These include enhancing endothelial barrier function and modulating the expression of adhesion molecules.
-
Endothelial Barrier Function: Iloprost has been shown to improve endothelial barrier function, which can be compromised in inflammatory conditions. It can reduce the permeability of endothelial cell monolayers.[18]
-
Adhesion Molecule Expression: Iloprost can down-regulate the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin on endothelial cells, thereby reducing the adhesion of lymphocytes.[11]
Experimental Protocol: Endothelial Permeability Assay
This protocol outlines a transwell assay to assess the effect of Iloprost on endothelial cell permeability.
1. Cell Culture:
-
Seed human endothelial cells (e.g., HUVECs) onto the porous membrane of a transwell insert and culture until a confluent monolayer is formed.[19][20][21]
2. Treatment:
-
Treat the endothelial monolayer with Iloprost at various concentrations. A permeability-inducing agent (e.g., thrombin or LPS) can be added to model a compromised barrier.
3. Permeability Measurement:
-
Add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the upper chamber of the transwell.
-
After a defined incubation period, measure the fluorescence in the lower chamber. Increased fluorescence in the lower chamber indicates higher permeability.
4. Data Analysis:
-
Quantify the amount of tracer that has passed through the monolayer.
-
Compare the permeability in Iloprost-treated wells to control wells to determine the effect of Iloprost on endothelial barrier function.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective agonist of the IP receptor. Its high affinity for this receptor translates into robust functional activity, primarily mediated by the cAMP signaling pathway. This leads to significant inhibitory effects on platelet aggregation and beneficial actions on the endothelium. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Iloprost and related compounds. A thorough understanding of its in vitro pharmacology is essential for optimizing its clinical use and exploring new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. unimedizin-mainz.de [unimedizin-mainz.de]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Optimized Preparation Method of Platelet-Concentrated Plasma and Noncoagulating Platelet-Derived Factor Concentrates: Maximization of Platelet Concentration and Removal of Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biodatacorp.com [biodatacorp.com]
- 14. plateletservices.com [plateletservices.com]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Iloprost improves endothelial barrier function in LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial paracellular permeability assay [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
The Pharmacological Profile of 5-cis-15(R)-Iloprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost (B1671730), a synthetic analogue of prostacyclin (PGI2), is a potent vasoactive and anti-platelet agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the core pharmacological characteristics of 5-cis-15(R)-Iloprost, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, receptor binding affinity, downstream signaling pathways, and key pharmacokinetic and pharmacodynamic properties. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular and cellular effects.
Introduction
Iloprost is a chemically stable carbacyclin (B161070) analogue of prostacyclin, developed to overcome the therapeutic limitations of native PGI2, which has a very short biological half-life.[1] It is a mixture of two diastereoisomers, the 4R and 4S forms, with the 4S isomer being the more potent vasodilator.[2][3] Clinically, iloprost is utilized in the management of pulmonary arterial hypertension (PAH), severe frostbite, and other conditions characterized by vasoconstriction and platelet aggregation.[2][3] This guide delves into the fundamental pharmacological properties that underpin its therapeutic applications.
Mechanism of Action
Iloprost exerts its primary effects by mimicking the actions of endogenous prostacyclin.[4][5] It is a potent agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4][5] Binding of iloprost to the IP receptor, predominantly expressed on vascular smooth muscle cells and platelets, initiates a signaling cascade that leads to its principal pharmacological effects: vasodilation and inhibition of platelet aggregation.[4][6]
Receptor Binding Profile
Iloprost exhibits a distinct binding profile across the family of prostanoid receptors. While it shows the highest affinity for the prostacyclin (IP) receptor, it also interacts with other prostanoid receptors, notably the prostaglandin (B15479496) E1 (EP1) receptor.[7] This broader receptor interaction may contribute to its overall pharmacological effects.[3]
Table 1: Receptor Binding Affinity of Iloprost
| Receptor Subtype | Binding Affinity (Ki, nM) |
| IP | 11 |
| EP1 | 11 |
| EP3 | 56 |
| EP4 | 284 |
| FP | 619 |
| DP | 1035 |
| EP2 | 1870 |
| TP | 6487 |
Signaling Pathways
The primary signaling pathway activated by iloprost upon binding to the IP receptor is the Gs-adenylyl cyclase-cAMP pathway. This cascade is central to its vasodilatory and anti-platelet effects.
References
- 1. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost for pulmonary vasodilator testing in idiopathic pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostanoid receptors involved in the relaxation of human pulmonary vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
An In-Depth Technical Guide to the Signaling Pathways of 5-cis-15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-cis-15(R)-Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent therapeutic agent utilized in the management of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its clinical efficacy is rooted in its ability to induce vasodilation, inhibit platelet aggregation, and exert anti-inflammatory and anti-proliferative effects. This technical guide provides a comprehensive overview of the complex signaling pathways activated by Iloprost, offering a detailed resource for researchers and drug development professionals. The information presented herein is intended to facilitate a deeper understanding of Iloprost's mechanism of action and to support further investigation into its therapeutic potential.
Core Signaling Pathways of Iloprost
Iloprost's biological activities are mediated through its interaction with multiple receptor systems, leading to the activation of distinct intracellular signaling cascades. The primary and most well-characterized pathway involves the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). However, Iloprost also engages with other prostanoid receptors and, notably, with peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors.
The Canonical Prostacyclin (IP) Receptor Signaling Pathway
The principal mechanism of action for Iloprost is its binding to the IP receptor, which is predominantly coupled to the Gs alpha subunit of heterotrimeric G proteins.[1] This interaction initiates a signaling cascade that is central to Iloprost's vasodilatory and anti-platelet effects.
Pathway Description:
-
Receptor Binding and G Protein Activation: Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[1] This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]
-
Downstream Effects in Vascular Smooth Muscle Cells: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, ultimately leading to vasodilation.[1]
-
Downstream Effects in Platelets: In platelets, activated PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP inhibits the activation of glycoprotein (B1211001) IIb/IIIa receptors, which are essential for platelet aggregation. This inhibition reduces the risk of thrombosis.[1]
Iloprost signaling via the IP receptor.
Signaling Through Other Prostanoid Receptors
Iloprost exhibits a degree of promiscuity in its receptor binding, interacting with other prostanoid receptors, which can lead to a more complex pharmacological profile. These interactions can either complement or counteract the effects mediated by the IP receptor.
EP Receptors:
-
EP1 Receptor: Iloprost can bind to the EP1 receptor, which is coupled to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. This can result in vasoconstriction, potentially offsetting some of the vasodilatory effects of IP receptor activation.
-
EP2 and EP4 Receptors: Similar to the IP receptor, EP2 and EP4 receptors are coupled to Gs proteins. Iloprost binding to these receptors also leads to cAMP production and subsequent vasodilation. In conditions where IP receptor expression is downregulated, such as in severe pulmonary hypertension, the EP4 receptor may play a more significant role in mediating the vasodilatory effects of Iloprost.
-
EP3 Receptor: The EP3 receptor has multiple splice variants that can couple to either Gs or Gi proteins, leading to an increase or decrease in cAMP, respectively. The overall effect of Iloprost on EP3 receptors is context-dependent.
DP Receptors:
-
DP1 Receptor: Iloprost can also activate the DP1 receptor, which, like the IP receptor, is Gs-coupled and contributes to vasodilation through cAMP elevation.
Iloprost signaling via other prostanoid receptors.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Beyond its effects on cell surface receptors, Iloprost has been shown to act as a dual agonist for PPARα and PPARδ, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. This interaction reveals a genomic mechanism of action for Iloprost that contributes to its anti-inflammatory and anti-proliferative properties.
Pathway Description:
-
Nuclear Translocation and Receptor Binding: Iloprost enters the cell and translocates to the nucleus, where it directly binds to the ligand-binding domain of PPARα and PPARδ.
-
Heterodimerization and Coactivator Recruitment: Upon ligand binding, the PPAR undergoes a conformational change and heterodimerizes with the retinoid X receptor (RXR). This complex then recruits coactivator proteins.
-
Gene Transcription Regulation: The PPAR/RXR/coactivator complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Biological Effects: This binding event modulates the transcription of genes involved in inflammation, cell proliferation, and angiogenesis. For example, PPARα activation by Iloprost has been linked to the upregulation of vascular endothelial growth factor (VEGF).
Iloprost signaling via PPARs.
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Iloprost at various prostanoid receptors. These values are essential for understanding the relative contribution of each receptor to the overall pharmacological profile of the drug.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| IP | 3.9 | [2] |
| EP1 | 1.1 | [2] |
| EP2 | >1000 | [2] |
| EP3 | >1000 | [2] |
| EP4 | >1000 | [2] |
| DP1 | >1000 | [2] |
| FP | >1000 | [2] |
| TP | >1000 | [2] |
| Assay | Receptor | Functional Potency (EC50, nM) | Reference |
| cAMP Elevation | IP | 0.37 | [2] |
| Calcium Influx | EP1 | 0.3 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Iloprost's signaling pathways.
Radioligand Binding Assay for Prostanoid Receptors
Objective: To determine the binding affinity (Ki) of Iloprost for various prostanoid receptors.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human prostanoid receptor of interest (e.g., IP, EP1, etc.) are cultured to confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [3H]-Iloprost or another specific antagonist/agonist for the receptor of interest) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled Iloprost (competitor) are added to the incubation mixture.
-
The incubation is carried out in a final volume of 250 µL in 96-well plates at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled specific ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Iloprost that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Measurement Assay
Objective: To measure the effect of Iloprost on intracellular cAMP levels in cells expressing Gs-coupled prostanoid receptors.
Methodology:
-
Cell Culture and Plating:
-
Cells expressing the receptor of interest (e.g., IP, EP2, EP4, or DP1) are seeded into 96-well plates and cultured to a confluent monolayer.
-
-
Cell Stimulation:
-
The culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
The cells are then incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Increasing concentrations of Iloprost are added to the wells, and the cells are incubated for a defined period (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
The stimulation is terminated by adding a lysis buffer to the wells.
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
-
-
Data Analysis:
-
The amount of cAMP produced is quantified by comparison to a standard curve of known cAMP concentrations.
-
The data are plotted as cAMP concentration versus Iloprost concentration, and the EC50 value (the concentration of Iloprost that produces 50% of the maximal response) is determined using non-linear regression.
-
Intracellular Calcium Flux Assay
Objective: To measure the effect of Iloprost on intracellular calcium mobilization in cells expressing Gq-coupled prostanoid receptors (e.g., EP1).
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the Gq-coupled receptor are seeded into black-walled, clear-bottom 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific time (e.g., 30-60 minutes) at 37°C. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
-
Measurement of Calcium Flux:
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Iloprost at various concentrations is injected into the wells, and the fluorescence intensity is monitored in real-time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The data are plotted as ΔF versus Iloprost concentration, and the EC50 value is determined using non-linear regression.
-
PPAR Activation Assay (Luciferase Reporter Assay)
Objective: To determine the ability of Iloprost to activate PPARα and PPARδ.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T or COS-7) is seeded into multi-well plates.
-
The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human PPARα or PPARδ.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
A control plasmid expressing Renilla luciferase can also be co-transfected for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After a recovery period post-transfection, the cells are treated with increasing concentrations of Iloprost or a known PPAR agonist (positive control) for a defined period (e.g., 24 hours).
-
-
Luciferase Assay:
-
The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit.
-
If a Renilla luciferase control was used, its activity is also measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.
-
The data are plotted as fold induction versus Iloprost concentration, and the EC50 value is determined.
-
Conclusion
This compound is a multi-faceted therapeutic agent that exerts its effects through a complex interplay of signaling pathways. While the canonical IP receptor-cAMP pathway is central to its primary vasodilatory and anti-platelet actions, its interactions with other prostanoid receptors and its ability to activate PPAR nuclear receptors contribute significantly to its overall pharmacological profile. A thorough understanding of these intricate signaling networks is crucial for optimizing the therapeutic use of Iloprost and for the development of novel drugs targeting these pathways. This technical guide provides a foundational resource to aid researchers and clinicians in this endeavor.
References
An In-depth Technical Guide to the Discovery and History of Iloprost and its Epimers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost (B1671730), a synthetic analogue of prostacyclin (PGI2), represents a significant advancement in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its development was driven by the need for a chemically stable alternative to the short-lived endogenous PGI2. This technical guide provides a comprehensive overview of the discovery, history, and stereochemical intricacies of Iloprost, with a particular focus on its epimers. It details the pharmacological mechanisms, stereoselective synthesis, and analytical separation of the more active 16(S) epimer and its less active 16(R) counterpart. Furthermore, this guide presents quantitative data on receptor binding and biological potency, outlines key experimental protocols, and visualizes the complex signaling pathways involved in Iloprost's therapeutic effects.
Introduction: The Quest for a Stable Prostacyclin
Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, primarily produced by the vascular endothelium.[1] However, its therapeutic utility is severely limited by its chemical instability and very short biological half-life. This prompted the development of stable synthetic analogues, leading to the creation of Iloprost by the pharmaceutical company Schering AG (now part of Bayer).[2] Iloprost emerged as a carbacyclin (B161070) derivative of PGI2, offering improved stability while retaining the desirable pharmacological properties of the natural compound.[3] It is used clinically as a mixture of its 16(R) and 16(S) epimers.[4]
Stereochemistry and Differential Activity of Iloprost Epimers
Iloprost possesses a chiral center at the C-16 position of its lower side chain, giving rise to two epimers: (16S)-Iloprost and (16R)-Iloprost. Research has demonstrated a significant difference in the biological activity of these two isomers, with the (16S)-epimer being the more potent form.[4]
Comparative Biological Potency
The (16S)-isomer of Iloprost is approximately 20 times more potent than the (16R)-isomer in inhibiting collagen-induced platelet aggregation.[4] This difference in potency is a direct consequence of their differential binding to the prostacyclin (IP) receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of Iloprost and its epimers.
Table 1: Binding Affinity of Iloprost Epimers to Platelet IP Receptors [4]
| Epimer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| 16(S)-Iloprost | 13.4 | 665 |
| 16(R)-Iloprost | 288 | 425 |
Table 2: Inhibitory Concentration (IC50) of Iloprost on Platelet Aggregation
| Parameter | IC50 (nM) | Reference |
| Inhibition of ADP-induced platelet aggregation (in normal subjects) | 0.51 ± 0.06 | [5] |
| Inhibition of ADP-induced platelet aggregation (in type IIa hypercholesterolemic subjects) | 0.77 ± 0.08 | [5] |
Table 3: Pharmacokinetic Parameters of Inhaled Iloprost (Epimeric Mixture)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Cmax) | 2-4 minutes post-inhalation | [6] |
| Half-life (t1/2) | 6.5 - 9.4 minutes | [7] |
| Bioavailability (aerosolized) | Decreases with increasing dose (76% at low dose to 33% at high dose) | [8] |
Experimental Protocols
Stereoselective Synthesis of (16S)-Iloprost
The total synthesis of (16S)-Iloprost is a complex, multi-step process that relies on key stereoselective reactions to establish the correct configuration at its multiple chiral centers. While a complete, detailed protocol is proprietary and subject to variation, the general strategy involves the construction of a bicyclic ketone intermediate followed by the introduction of the upper and lower side chains.
Key Synthetic Steps:
-
Construction of the Bicyclic Ketone Core: This is often achieved through a multi-step sequence starting from simpler cyclic precursors.
-
Introduction of the Lower Side Chain: A crucial step involves a chiral Horner-Wadsworth-Emmons (HWE) reaction using a chiral phosphonate (B1237965) to selectively form the (E)-alkene of the upper side chain with high stereoselectivity.[2]
-
Introduction of the Upper Side Chain: The lower side chain containing the C-16 chiral center is typically introduced via stereoselective reduction of a ketone precursor.
A representative, though not exhaustive, synthetic scheme is outlined in patent literature, which describes the reaction of a protected bicyclic ketone with the lithium salt of a chiral phosphonate at low temperatures (-78 to -62°C) to achieve high selectivity for the desired (E)-isomer.[2]
Chiral Separation of Iloprost Epimers by HPLC
High-performance liquid chromatography (HPLC) is the standard method for separating the 16(R) and 16(S) epimers of Iloprost.
Illustrative HPLC Method:
-
Column: Chiral stationary phases (CSPs) are essential for this separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used. For acidic compounds like Iloprost, a reverse-phase chiral column such as Chiracel OJ-RH can be effective.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and water, with the pH adjusted to an acidic value (e.g., pH 4 with phosphoric acid). The exact ratio of these solvents is optimized to achieve the best resolution. For instance, a mobile phase of MeCN:MeOH:water (pH=4) in a 15:20:65 ratio has been used for the separation of prostaglandin (B15479496) enantiomers.[9]
-
Detection: UV detection at a wavelength of approximately 200-210 nm is suitable for Iloprost.[9]
-
Temperature: Column temperature can influence the separation, with optimal resolution for some prostaglandin enantiomers achieved at 40°C.[9]
Signaling Pathways of Iloprost
Iloprost exerts its therapeutic effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.
The Canonical cAMP-PKA Pathway
Binding of Iloprost to the IP receptor activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).
-
In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[1]
-
In Platelets: PKA phosphorylates various proteins, including vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits the activation of glycoprotein (B1211001) IIb/IIIa receptors, thereby preventing platelet aggregation.[1]
cAMP-Independent Signaling
Recent evidence suggests that Iloprost can also signal through cAMP-independent pathways, adding complexity to its mechanism of action. These pathways can involve direct G-protein mediated effects and interactions with other signaling cascades.
Conclusion
Iloprost stands as a testament to the power of medicinal chemistry in overcoming the limitations of natural signaling molecules. Its development as a stable prostacyclin analogue has provided a vital therapeutic option for patients with severe vascular diseases. The stereospecificity of its biological activity, with the 16(S)-epimer being significantly more potent, underscores the importance of chiral considerations in drug design and development. A thorough understanding of its complex signaling pathways, both cAMP-dependent and independent, continues to open new avenues for research and potential therapeutic applications. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of vascular pharmacology.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. EP3781544A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 3. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of pharmacokinetics and vasodilatory effect of nebulized and infused iloprost in experimental pulmonary hypertension: rapid tolerance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-cis-15(R)-Iloprost in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of 5-cis-15(R)-Iloprost, a stable prostacyclin (PGI2) analog, in various cell culture systems. Iloprost is a potent vasodilator and inhibitor of platelet aggregation, primarily acting through the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which mediates a range of cellular responses including vasodilation, anti-inflammatory effects, and inhibition of smooth muscle cell proliferation.[1]
Core Mechanism of Action
Iloprost mimics the action of endogenous prostacyclin by binding to the IP receptor.[1] This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[1] The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.[1]
Data Summary
The following tables summarize quantitative data from various in vitro studies on Iloprost.
Table 1: Effective Concentrations of Iloprost in Cell Culture
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Coronary Artery Smooth Muscle Cells | [3H]thymidine incorporation | 100 nM | Marked inhibition of PDGF-induced proliferation after 4h |
| Human Dental Pulp Stem Cells | RT-qPCR | 10⁻⁶ M | Significant downregulation of IL-6 and IL-12 mRNA |
| Human Endothelial Cells (SSc) | Immunofluorescence | Not specified | Increased VE-cadherin clustering at junctions |
| Human Endothelial Cells (SSc) | Permeability Assay | Not specified | Reduced monolayer permeability |
| Human Cardiac Fibroblasts | Western Blot/RT-qPCR | 1 ng/ml | Inhibition of TGF-β-stimulated CTGF and collagen synthesis |
| Human Periodontal Ligament Cells | RT-qPCR/ELISA | 10⁻⁹ - 10⁻⁶ M | Upregulation of VEGF and COL1 mRNA and protein expression |
Table 2: Receptor Binding and Functional Activity of Iloprost
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type |
| IP Receptor | 3.9 | 0.37 | cAMP Elevation |
| EP1 Receptor | 1.1 | 0.3 | Calcium Influx |
| DP1 Receptor | Very Low Affinity | Low Activity | cAMP Elevation |
| EP2 Receptor | Very Low Affinity | Low Activity | cAMP Elevation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Iloprost signaling pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: Assessment of Anti-proliferative Effects using MTT Assay
This protocol is designed to assess the effect of Iloprost on the proliferation of vascular smooth muscle cells (VSMCs).
Materials:
-
VSMCs
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cells, replace the medium with serum-free or low-serum (0.5%) medium and incubate for 24 hours.
-
Iloprost Treatment: Prepare serial dilutions of Iloprost in the appropriate cell culture medium. A common concentration range to test is 1 nM to 1 µM.[2] Remove the old medium from the wells and add 100 µL of the Iloprost-containing medium. Include a vehicle control (medium with the same concentration of Iloprost's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a method to quantify changes in intracellular cAMP levels in response to Iloprost treatment, for example in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
24- or 96-well tissue culture plates
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Lysis buffer
-
cAMP competitive immunoassay kit (e.g., ELISA or HTRF-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed HUVECs in a 24- or 96-well plate and grow to 80-90% confluency.[4]
-
Pre-incubation: Wash the cells once with serum-free medium. Pre-incubate the cells with serum-free medium containing a phosphodiesterase inhibitor like IBMX (typically 0.1-1 mM) for 10-30 minutes at 37°C to prevent cAMP degradation.[4]
-
Iloprost Stimulation: Add Iloprost at various concentrations (e.g., 0.1 nM to 1 µM) to the wells and incubate for a short period, typically 10-15 minutes at 37°C.[4]
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen competitive immunoassay kit.[5] This typically involves adding the cell lysate to a plate pre-coated with anti-cAMP antibodies, followed by the addition of a labeled cAMP conjugate and a substrate.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in each sample by interpolating from the standard curve.
Protocol 3: Endothelial Permeability Assay (Transwell)
This protocol measures the effect of Iloprost on the permeability of an endothelial cell monolayer, a key aspect of its barrier-protective function.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Fibronectin or other coating matrix
-
Complete endothelial cell growth medium
-
This compound
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
Tracer molecule (e.g., Horseradish Peroxidase - HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating Transwells: Coat the Transwell inserts with fibronectin (or another appropriate matrix) and allow them to dry.
-
Cell Seeding: Seed HUVECs onto the coated inserts at a high density to form a confluent monolayer. Add medium to both the upper (insert) and lower chambers of the 24-well plate.[6]
-
Monolayer Formation: Culture the cells for 2-3 days, changing the medium daily, until a tight monolayer is formed. Confluency can be confirmed by microscopy or by measuring transendothelial electrical resistance (TEER).
-
Iloprost Treatment: Pre-treat the endothelial monolayer with various concentrations of Iloprost for a specified time (e.g., 30 minutes).
-
Inducing Permeability: Add an inflammatory stimulus (e.g., LPS) to the upper chamber to induce barrier disruption.
-
Permeability Measurement: Add a tracer molecule like HRP to the upper chamber.[6] At various time points (e.g., 1, 2, 4 hours), collect a sample from the lower chamber.
-
Quantification: Transfer the samples from the lower chamber to a new 96-well plate. Add the HRP substrate and incubate until a color change is observed. Stop the reaction with the stop solution and read the absorbance at 450 nm.[7]
-
Data Analysis: The amount of HRP that has passed through the monolayer into the lower chamber is proportional to the permeability. Compare the absorbance values of Iloprost-treated groups with the control groups.
Protocol 4: Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to determine if Iloprost has pro- or anti-apoptotic effects on a given cell type.
Materials:
-
Cells of interest (e.g., cancer cells, endothelial cells)
-
6-well tissue culture plates
-
This compound
-
Apoptosis-inducing agent (positive control, e.g., staurosporine)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Iloprost at desired concentrations for a specified duration (e.g., 24 hours). Include untreated controls and a positive control for apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8] Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scispace.com [scispace.com]
- 5. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]
- 6. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiologics.net [cellbiologics.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the Use of 5-cis-15(R)-Iloprost in Peripheral Vascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-cis-15(R)-Iloprost, a stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] These properties make it a valuable tool in peripheral vascular research, particularly in studies related to peripheral arterial disease (PAD), pulmonary hypertension, and other conditions characterized by vasoconstriction and thrombosis.[1][3] Iloprost exerts its effects primarily by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade ultimately results in the relaxation of vascular smooth muscle and the inhibition of platelet activation.[1]
These application notes provide an overview of the key applications of Iloprost in peripheral vascular research, along with detailed protocols for fundamental in vitro assays.
Key Applications in Peripheral Vascular Research
-
Vasodilation: Iloprost is a potent vasodilator and can be used in in vitro and in vivo models to study vascular tone and reactivity.
-
Inhibition of Platelet Aggregation: It effectively inhibits platelet aggregation induced by various agonists, making it a standard for studying anti-platelet therapies.[1][4]
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Iloprost has been shown to inhibit the proliferation of VSMCs, a key process in the pathogenesis of atherosclerosis and restenosis.[5][6]
-
Endothelial Barrier Function: Research suggests Iloprost can enhance endothelial barrier function and promote angiogenesis.[3][7][8]
-
Cytoprotection: Iloprost exhibits cytoprotective effects, which are not yet fully understood but are an active area of investigation.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Cell/System Type | Comments | Reference |
| EC₅₀ (Inhibition of Proliferation) | 21.0 nM | Human Pulmonary Artery Smooth Muscle Cells | - | [6] |
| EC₅₀ (Vasodilation) | 5.0 +/- 0.5 x 10⁻⁸ M | Pressurized rat tail small arteries | - | [9] |
| Inhibition of Platelet Aggregation | Reduced by 68% | Human Platelets (ex-vivo) | After i.v. infusion of 3 ng/kg/min | [4] |
| Inhibition of VSMC Proliferation | Marked inhibition at 100 nM | Cultured coronary artery smooth muscle cells | Co-incubation for 4 hours | [5] |
| Plasma Half-life (i.v. infusion) | ~30 minutes | Healthy male volunteers | Biphasic disposition with half-lives of 3-4 min and 0.5 h. | [4] |
| Bioavailability (oral) | 16% | Healthy elderly volunteers | - | |
| Effective in vivo dose (animal model) | 20 µg/kg (i.v.) | Rat model of chronic pulmonary hypertension | To assess effects on right ventricular contractility. |
Signaling Pathway of Iloprost
Iloprost initiates its cellular effects by binding to the prostacyclin (IP) receptor on the surface of target cells like vascular smooth muscle cells and platelets. This interaction triggers a cascade of intracellular events mediated by the second messenger cAMP.
References
- 1. corning.com [corning.com]
- 2. Effect of platelet encapsulated Iloprost on platelet aggregation and adhesion to collagen and injured blood vessels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5-cis-15(R)-Iloprost Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-cis-15(R)-Iloprost is a stable, synthetic analog of prostacyclin (PGI2) and an epimer of Iloprost (B1671730).[1][2] Iloprost and its analogs are potent vasodilators and inhibitors of platelet aggregation, making them valuable tools in cardiovascular research and drug development, particularly in studies related to pulmonary arterial hypertension and peripheral vascular disease.[3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo studies.
Quantitative Data Summary
The solubility of this compound in various solvents is a key factor in the preparation of stock solutions. The following table summarizes the available solubility data.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [1] |
Storage and Stability:
-
Solid Form: Store at -20°C for up to 2 years.[1]
-
Organic Stock Solutions: Store at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[5] Prepare fresh aqueous solutions from the organic stock for each experiment.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Organic Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent. This stock solution can be used for long-term storage and for preparing working solutions in aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired final concentration and the solubility data, calculate the required volume of DMF or DMSO. For example, to prepare a 10 mg/mL stock solution, add 100 µL of solvent for every 1 mg of solid.
-
Dissolution: Add the calculated volume of the chosen organic solvent to the tube containing the solid this compound.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of a working solution of this compound in an aqueous buffer, such as PBS (pH 7.2), from the high-concentration organic stock solution.
Materials:
-
High-concentration organic stock solution of this compound (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single aliquot of the high-concentration organic stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the organic stock solution needed to achieve the desired final concentration in the aqueous buffer. For example, to prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL stock, you would need 10 µL of the stock solution.
-
Preparation: Add the desired volume of the aqueous buffer to a sterile tube. While vortexing the buffer, add the calculated volume of the organic stock solution dropwise to ensure proper mixing and prevent precipitation.
-
Final Mixing: Vortex the solution gently for a few seconds to ensure homogeneity.
-
Use: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions for more than one day.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its biological effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[6][7] This activation initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Simplified signaling pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iloprost (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for 5-cis-15(R)-Iloprost in Rat In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost (B1671730), a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is widely used in preclinical in vivo studies, particularly in rat models, to investigate its therapeutic potential in various pathological conditions. These notes provide detailed protocols and summarized data for the application of 5-cis-15(R)-Iloprost in rat models of pulmonary arterial hypertension (PAH), right ventricular (RV) dysfunction, and inflammation. Iloprost exerts its effects by binding to prostacyclin receptors, stimulating adenylate cyclase, and increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
Key Applications and Quantitative Data
Iloprost has been extensively studied in rats for its effects on cardiopulmonary hemodynamics, vascular remodeling, and inflammatory responses.
Table 1: Hemodynamic and Cardioprotective Effects of Iloprost in Rat Models of Pulmonary Hypertension
| Parameter | Rat Model | Treatment Protocol | Baseline Value | Post-Iloprost Value | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Monocrotaline (B1676716) (MCT)-induced PAH | 20 µg/kg IV (single dose) | 42.3 ± 1.62 mmHg | 39.2 ± 1.19 mmHg | [4] |
| RV Ejection Fraction | MCT-induced PAH | 20 µg/kg IV (single dose) | 48.0% | 52.5% (p < .05) | [4][5][6] |
| RV Contractility Index (max dP/dt / P) | MCT-induced PAH | 20 µg/kg IV (single dose) | 94.11 /s | 114.5 /s (p < .05) | [4][5][6] |
| Pulmonary Vascular Resistance (PVR) | MCT-induced PAH | 20 µg/kg IV (single dose) | 0.50 ± 0.05 Wood units | 0.33 ± 0.05 Wood units (p < .05) | [4][6] |
| Cardiac Output | MCT-induced PAH | 20 µg/kg IV (single dose) | 47.3 mL/min | 51.1 mL/min | [4] |
| RV Hypertrophy (Fulton Index) | SU5416/Hypoxia-induced PAH | 0.1 µg/kg nebulized (3x daily for 2 weeks) | No significant change | No significant change | [7] |
| Tricuspid Annulus Plane Systolic Excursion (TAPSE) | SU5416/Hypoxia-induced PAH | 0.1 µg/kg nebulized (3x daily for 2 weeks) | Significantly decreased post-PAH | Significantly increased post-Iloprost | [7][8] |
Experimental Protocols
Protocol 1: Induction of Pulmonary Arterial Hypertension (PAH) in Rats
Two common methods for inducing PAH in rats are the monocrotaline (MCT) model and the SU5416/hypoxia model.
A. Monocrotaline (MCT) Model This model is widely used to induce PAH and subsequent right ventricular hypertrophy.[5][6][9]
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats.
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 6 M HCl, adjust the pH to 7.4 with 10 M NaOH, and dilute with saline.[10]
-
Induction: Administer a single intraperitoneal (i.p.) injection of MCT at a dose of 60 mg/kg.[5][6]
-
Development of PAH: Allow 3 to 6 weeks for the full development of PAH and right ventricular dysfunction.[5][6][9] Hemodynamic and structural changes are typically well-established by 4 weeks.[9]
B. SU5416/Hypoxia Model This model induces a more severe, angio-obliterative form of PAH.[8]
-
Animal Preparation: Use male rats.
-
Induction: Administer a single subcutaneous injection of SU5416 (a VEGFR inhibitor) at 20 mg/kg.
-
Hypoxia Exposure: Immediately following the injection, house the rats in a hypoxic environment (e.g., 10% O2) for 3-4 weeks.
-
Normoxia Recovery: Return the rats to normoxic conditions (room air). PAH and RV failure will be established and can be evaluated.[8]
Protocol 2: Administration of Iloprost in Rats
Iloprost can be administered via several routes, with intravenous infusion and inhalation being the most common for studying cardiopulmonary effects.
A. Intravenous (IV) Infusion
-
Animal Preparation: Anesthetize the rat and cannulate the femoral or jugular vein for infusion.
-
Dosage: A common acute dose is 20 µg/kg, infused over 10-15 minutes.[4][5][6] For studying dose-dependent inotropic effects, doses of 10 ng/kg/min and 100 ng/kg/min can be used.[10]
-
Vehicle: Dilute Iloprost in sterile saline.
-
Procedure: Infuse the prepared solution at a controlled rate. Hemodynamic measurements can be performed before, during, and after the infusion.[4]
B. Inhalation (Nebulization)
-
Animal Preparation: Place conscious or lightly anesthetized rats in a chamber connected to a nebulizer.
-
Dosage: A typical chronic treatment regimen involves nebulizing Iloprost at a dose of 6 µg/kg/day for 2 weeks.[9] Another protocol uses 0.1 µg/kg administered three times daily.[8]
-
Procedure: Nebulize the Iloprost solution into the chamber. For chronic studies, this procedure is repeated daily.[9] This method has been shown to reverse vascular remodeling in PAH models.[9][11]
Protocol 3: Measurement of Hemodynamic Parameters
-
Animal Preparation: Anesthetize the rat and maintain ventilation.
-
Catheterization: For right heart catheterization, insert a pressure-volume (PV) catheter into the right ventricle via the right jugular vein to measure RV pressure and volume.
-
Data Acquisition: Record baseline hemodynamic data, including RV systolic pressure (RVSP), heart rate, and cardiac output. For detailed contractility analysis, perform transient inferior vena cava (IVC) occlusion to generate pressure-volume loops.[4]
-
Post-Treatment Measurement: Following Iloprost administration, repeat the measurements to assess its effects on RV function and pulmonary hemodynamics.[4][5]
Signaling Pathways and Mechanisms of Action
Iloprost primarily acts through the prostacyclin (IP) receptor, leading to a cascade of intracellular events that mediate its therapeutic effects.
Caption: Iloprost signaling pathway leading to therapeutic effects.
Iloprost binding to the IP receptor activates adenylyl cyclase, increasing intracellular cAMP.[5][6] This leads to the activation of Protein Kinase A (PKA), which contributes to vasodilation and has positive inotropic (contractility-enhancing) effects on the heart.[8] Additionally, Iloprost can inhibit the RhoA pathway, which is involved in endothelial barrier disruption and vascular remodeling.[12] It also exhibits anti-inflammatory properties by reducing leukocyte activation and sequestration.[13][14]
Experimental Workflow Example
The following diagram illustrates a typical workflow for a chronic study evaluating Iloprost in a rat model of PAH.
Caption: Workflow for a chronic Iloprost study in a PAH rat model.
This workflow outlines the key stages from inducing the disease model to the final analysis of treatment effects. A typical study involves a disease induction phase, followed by confirmation of the pathology, a chronic treatment period, and a final comprehensive analysis of physiological and molecular outcomes.[9]
Logical Relationships of Iloprost's Effects
The therapeutic outcomes of Iloprost result from a combination of direct and indirect physiological actions.
Caption: Logical flow of Iloprost's physiological effects.
Iloprost administration initiates several primary effects, including potent vasodilation, direct positive inotropy on the right ventricle, and anti-remodeling actions.[5][8][9][10] These effects lead to secondary physiological improvements such as reduced right ventricular afterload and enhanced contractility.[4][6] Ultimately, these changes result in improved overall RV function, normalized hemodynamics, and increased functional capacity in rat models of cardiopulmonary disease.[8][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iloprost improves ventricular function in the hypertrophic and functionally impaired right heart by direct stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhaled Iloprost Reverses Vascular Remodeling in Chronic Experimental Pulmonary Hypertension - ProQuest [proquest.com]
- 12. Iloprost improves endothelial barrier function in LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic iloprost for the treatment of acute respiratory distress syndrome (ARDS) (the ThIlo trial): a prospective, randomized, multicenter phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iloprost effects on phagocytes in patients suffering from ischaemic diseases: in vivo evidence for down-regulation of alpha M beta 2 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 5-cis-15(R)-Iloprost
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals focused on the quantitative analysis of 5-cis-15(R)-Iloprost, a stable prostacyclin analog. The following sections detail its mechanism of action, analytical methods for detection, and specific experimental protocols.
Introduction to this compound
Iloprost is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other conditions involving vasoconstriction.[1] It exists as a mixture of 16(R) and 16(S) diastereomers. The biological activity of these isomers can differ significantly, with the 16(S) isomer being notably more potent in inhibiting platelet aggregation. This highlights the importance of stereoselective analytical methods to individually quantify the this compound isomer for pharmacokinetic and pharmacodynamic studies.
Signaling Pathway of Iloprost
Iloprost exerts its therapeutic effects primarily by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation. The key steps in the signaling pathway are:
-
Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.
-
G Protein Activation: This binding activates the associated Gs alpha subunit of the G protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.
-
Cellular Response: PKA activation results in the phosphorylation of downstream targets, leading to a decrease in intracellular calcium levels. This causes relaxation of smooth muscle (vasodilation) and inhibits platelet activation and aggregation.
Analytical Methods for this compound Detection
The detection and quantification of this compound, particularly in biological matrices, require sensitive and stereoselective analytical methods. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), often utilizing chiral stationary phases for isomer separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a fundamental technique for separating stereoisomers. For prostaglandins (B1171923) like Iloprost, polysaccharide-based chiral stationary phases (CSPs) are often effective. The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological fluids like plasma. When coupled with a chiral separation method, it allows for the specific quantification of this compound.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical performance parameters for the analysis of prostaglandins and related compounds using LC-MS/MS. It is important to note that specific data for this compound is not widely published; therefore, the data presented is based on methods for similar prostaglandin (B15479496) analogs and represents expected performance.
| Parameter | HPLC-UV | Chiral LC-MS/MS (Expected) |
| Limit of Detection (LOD) | ~10 ng/mL | 0.1 - 1 pg/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | 0.5 - 5 pg/mL |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 10% | < 15% |
Experimental Protocols
This section provides a detailed protocol for a proposed chiral LC-MS/MS method for the quantification of this compound in human plasma. This protocol is based on established methods for the analysis of similar prostaglandin compounds.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of Iloprost from a plasma matrix.
Materials:
-
Human plasma samples
-
This compound standard
-
Deuterated Iloprost internal standard (IS)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spike 200 µL of human plasma with the deuterated internal standard.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chiral LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralpak IA or similar)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Chiralpak IA-3 (3 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (80:20, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment to be determined by infusion of the standard)
-
Deuterated Iloprost (IS): Precursor ion [M-H]⁻ → Product ion (specific fragment to be determined by infusion of the standard)
-
Conclusion
The analytical methods described provide a framework for the sensitive and stereoselective quantification of this compound. The successful separation of Iloprost diastereomers is critical for accurately assessing its pharmacokinetic profile and understanding its clinical efficacy. The provided LC-MS/MS protocol, while based on methods for similar compounds, offers a robust starting point for method development and validation in a research or clinical setting. It is recommended to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before application to clinical samples.
References
Application Notes and Protocols for 5-cis-15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of 5-cis-15(R)-Iloprost, a stable synthetic analog of prostacyclin (PGI2). Iloprost (B1671730) is a potent vasodilator and inhibitor of platelet aggregation, primarily utilized in research and clinical settings for conditions such as pulmonary arterial hypertension and peripheral arterial occlusive disease.
Product Information
-
Chemical Name: (5E)-5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-2(1H)-pentalenylidene]-pentanoic acid
-
Synonyms: Ciloprost, ZK 36374
-
Molecular Formula: C₂₂H₃₂O₄
-
Molecular Weight: 360.5 g/mol
Solubility
This compound exhibits solubility in various organic solvents. The following table summarizes the approximate solubility at room temperature. It is sparingly soluble in aqueous buffers.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~25 |
| Ethanol (B145695) | ~30 |
| Dimethylformamide (DMF) | ~30 |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~1.0 |
Data compiled from multiple sources.[1][2][3][4]
Storage and Stability
For long-term storage, it is recommended to store this compound as supplied, typically in a solution such as methyl acetate, at -20°C.[1][5] Under these conditions, the product should remain stable for at least two years.[1][2] Aqueous solutions of Iloprost are not recommended for storage for more than one day.[1][5]
Experimental Protocols
4.1. Preparation of Stock Solutions
It is crucial to handle this compound with care, following appropriate laboratory safety procedures.
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in experimental buffers.
-
Materials:
-
This compound (typically supplied in methyl acetate)
-
Anhydrous ethanol or DMSO
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, airtight vials
-
-
Procedure:
-
If supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of inert gas.[1][5]
-
Immediately add the desired volume of the chosen solvent (e.g., ethanol or DMSO) to the dried compound to achieve the target concentration.[1][5] For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of the compound in 100 µL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed vial at -20°C.
-
4.2. Preparation of Aqueous Working Solutions
For most biological experiments, the organic solvent stock solution needs to be further diluted into an aqueous buffer or isotonic saline.
-
Objective: To prepare a ready-to-use aqueous solution of this compound for in vitro or in vivo experiments.
-
Materials:
-
Procedure:
-
On the day of the experiment, retrieve the stock solution from -20°C storage and allow it to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution into the aqueous buffer to reach the final desired concentration.
-
Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects from the solvent itself.[5]
-
Mix thoroughly by gentle inversion or vortexing.
-
The ready-to-use aqueous solution should be prepared fresh daily to ensure sterility and stability.[6][8]
-
Mechanism of Action and Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[9] This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[9][10] The key steps in the signaling pathway are as follows:
-
Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[9]
-
This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase.[9]
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]
-
The increased intracellular levels of cAMP activate Protein Kinase A (PKA).
-
PKA activation in smooth muscle cells leads to the inhibition of myosin light chain kinase, resulting in muscle relaxation and vasodilation.
-
In platelets, elevated cAMP levels inhibit platelet activation and aggregation.[10]
Iloprost has also been shown to have anti-inflammatory effects.[9][11]
Caption: Iloprost signaling pathway.
Experimental Workflow for In Vitro Assay
The following diagram outlines a general workflow for an in vitro experiment, such as a platelet aggregation assay, using a freshly prepared Iloprost solution.
Caption: In vitro experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15(R)-Iloprost () for sale [vulcanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Iloprost Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 10. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine 5-cis-15(R)-Iloprost Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-cis-15(R)-Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] It is used in the treatment of pulmonary arterial hypertension, scleroderma, and Raynaud's phenomenon.[2] Iloprost exerts its therapeutic effects by acting as a potent agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][3] The primary signaling pathway initiated by Iloprost binding to the IP receptor involves the activation of Gαs, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] This increase in cAMP mediates a variety of cellular responses, including smooth muscle relaxation and inhibition of platelet activation.[1]
Given its mechanism of action, the functional activity of this compound and its analogs can be quantitatively assessed using a variety of cell-based assays. These assays are crucial for drug discovery, characterization, and quality control. This document provides detailed protocols for the most relevant cell-based assays to determine the bioactivity of this compound:
-
Cyclic AMP (cAMP) Accumulation Assay: The most direct and widely used method to quantify the activation of the IP receptor.
-
CRE-Luciferase Reporter Gene Assay: A downstream assay that measures the transcriptional activation resulting from the cAMP signaling cascade.
-
Calcium Mobilization Assay: An assay to assess potential off-target effects or alternative signaling pathways, particularly through other prostanoid receptors like the EP1 receptor.[1][5]
Data Presentation
The following tables summarize the quantitative data for Iloprost activity from published literature, providing key parameters for easy comparison.
Table 1: Receptor Binding Affinity (Ki) of Iloprost at Human Prostanoid Receptors
| Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| IP | HEK-293 | [3H]Iloprost | 3.9 | [1][5] |
| EP1 | HEK-293 | [3H]PGE2 | 1.1 | [1][5] |
| EP2 | HEK-293 | [3H]PGE2 | >1000 | [1] |
| EP3 | HEK-293 | [3H]PGE2 | 134 | [1] |
| EP4 | CHO | [3H]PGE2 | 208 | [1] |
| DP1 | 1321N1 | [3H]PGD2 | >1000 | [1] |
| FP | HEK-293 | [3H]PGF2α | 138 | [1] |
| TP | HEK-293 | [3H]SQ29548 | >1000 | [1] |
Table 2: Functional Potency (EC50) of Iloprost in Cell-Based Assays
| Assay Type | Receptor | Cell Line | Measured Response | EC50 (nM) | Reference |
| cAMP Accumulation | IP | HEK-293 | Increase in cAMP | 0.37 | [1][5] |
| Calcium Influx | EP1 | HEK-293 | Increase in intracellular Ca2+ | 0.3 | [1][5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-cis-15(R)-Iloprost in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation.[1][2] It exerts its effects by binding to the prostacyclin receptor (IP receptor) on the surface of platelets.[1] This binding initiates a signaling cascade that ultimately leads to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation, making it a valuable tool in the study of platelet function and for the development of antiplatelet therapies.[1][3] These application notes provide detailed protocols for utilizing 5-cis-15(R)-Iloprost in platelet aggregation assays, guidance on data interpretation, and a summary of its mechanism of action.
Mechanism of Action
Iloprost mimics the action of endogenous prostacyclin.[1] Upon binding to the Gs protein-coupled IP receptor on platelets, it activates adenylyl cyclase.[1][3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[1][3] PKA, in turn, phosphorylates several intracellular proteins, including vasodilator-stimulated phosphoprotein (VASP), which plays a role in inhibiting the activation of glycoprotein (B1211001) IIb/IIIa receptors.[1] This cascade antagonizes the increase in cytoplasmic Ca2+ that is essential for platelet activation and aggregation.[3]
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G Protein-Coupled Receptors using 5-cis-15(R)-Iloprost
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 5-cis-15(R)-Iloprost is a specific C-5 cis-isomer and 15(R)-epimer of Iloprost. There is limited publicly available pharmacological data specifically for this isomer. The following application notes and protocols are based on the well-characterized prostacyclin analog, Iloprost, and are provided as a comprehensive guide for studying its interaction with G protein-coupled receptors (GPCRs). These methodologies are directly applicable to the characterization of related analogs such as this compound.
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI2) that is a potent vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a member of the GPCR family.[1] Upon binding, the IP receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[1] The elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the physiological effects of Iloprost.[1]
While Iloprost is a selective agonist for the IP receptor, it also exhibits binding affinity for other prostanoid receptors, including the prostaglandin (B15479496) E1 (EP1) receptor.[2] The study of Iloprost and its analogs is crucial for understanding the pharmacology of the IP receptor and for the development of novel therapeutics targeting this pathway. This document provides detailed protocols for key in vitro assays to characterize the pharmacological properties of prostacyclin analogs at GPCRs.
Data Presentation: Pharmacological Profile of Iloprost
The following tables summarize the binding affinities and functional potencies of Iloprost at various human prostanoid receptors. This data is essential for understanding its selectivity and mechanism of action.
Table 1: Binding Affinity (Ki) of Iloprost at Human Prostanoid Receptors
| Receptor Subtype | Ki (nM) |
| IP | 3.9[1] |
| EP1 | 1.1[1] |
| EP2 | >1000 |
| EP3 | >1000 |
| EP4 | >1000 |
| DP1 | >1000 |
| FP | >1000 |
| TP | >1000 |
Table 2: Functional Potency (EC50) of Iloprost in Cellular Assays
| Receptor Subtype | Assay Type | EC50 (nM) |
| IP | cAMP Elevation | 0.37[1] |
| EP1 | Calcium Influx | 0.3[1] |
| DP1 | cAMP Elevation | >1000 |
| EP2 | cAMP Elevation | >1000 |
| EP3 | - | >1000 |
| EP4 | - | >1000 |
| FP | - | >1000 |
| TP | - | >1000 |
Signaling Pathway
Iloprost primarily signals through the Gαs-cAMP pathway upon binding to the IP receptor.
Experimental Protocols
Here we provide detailed, step-by-step protocols for three fundamental assays used to characterize the interaction of ligands like this compound with their GPCR targets.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human IP receptor
-
Radioligand (e.g., [3H]-Iloprost)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitor for non-specific binding (e.g., 10 µM Iloprost)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Cell harvester
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice. Dilute to the desired concentration in assay buffer.
-
Prepare a working solution of the radioligand in assay buffer.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB) wells: Add 50 µL of the high-concentration unlabeled competitor, 50 µL of radioligand solution, and 150 µL of the diluted membrane preparation.
-
Competition wells: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 150 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the NSB counts from the total and competition counts.
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
Materials:
-
Cells stably or transiently expressing the human IP receptor (e.g., HEK293, CHO)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents to the cell lysates.
-
Incubate as required by the kit protocol.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration as a function of the log concentration of this compound to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® from DiscoveRx). These cells co-express the target GPCR fused to an enzyme fragment and β-arrestin fused to the complementing enzyme fragment.
-
Cell culture medium
-
This compound
-
Detection reagents, including the enzyme substrate, as provided by the assay manufacturer.
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Seed the engineered cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents, including the enzyme substrate, to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow the enzymatic reaction to proceed.
-
Measure the luminescence or other signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity as a function of the log concentration of this compound to determine the EC50 for β-arrestin recruitment.
-
References
Application of 5-cis-15(R)-Iloprost in Pulmonary Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator with significant applications in the research and treatment of pulmonary hypertension (PH).[1][2] Its chemical stability and longer half-life compared to endogenous prostacyclin make it a valuable tool for investigating the pathophysiology of PH and for the development of novel therapeutic strategies.[3] Iloprost exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), leading to a cascade of intracellular events that promote vasodilation, inhibit platelet aggregation, and possess anti-proliferative and anti-inflammatory properties.[2][4][5] This document provides detailed application notes and experimental protocols for the use of 5-cis-15(R)-Iloprost in key research areas of pulmonary hypertension.
Mechanism of Action
Iloprost mimics the action of prostacyclin by binding to the IP receptor, a G-protein coupled receptor (GPCR), on the surface of vascular smooth muscle cells and platelets.[4] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In vascular smooth muscle cells, PKA activation leads to the inhibition of myosin light chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation.[4] In platelets, elevated cAMP levels inhibit platelet activation and aggregation.[4] Beyond its vasodilatory and anti-platelet effects, Iloprost has been shown to have anti-inflammatory and anti-proliferative actions, which are crucial in counteracting the vascular remodeling characteristic of pulmonary hypertension.[1][2][5]
Data Presentation
Table 1: Hemodynamic Effects of Inhaled Iloprost in Patients with Pulmonary Hypertension
| Parameter | Baseline (Mean ± SD) | Post-Iloprost (Mean ± SD) | Percentage Change | Reference |
| Mean Pulmonary Artery Pressure (mmHg) | 59 ± 10 | 52 ± 15 | -11.9% | [6] |
| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | 1205 ± 467 | 925 ± 469 | -23.2% | [6] |
| Cardiac Output (L/min) | 3.8 ± 1.4 | 4.4 ± 1.3 | +15.8% | [6] |
| 6-Minute Walk Distance (m) | 278 ± 96 | 363 ± 135 | +30.6% | [6] |
| Mean Pulmonary Artery Pressure (mmHg) | 62.3 ± 4.1 | 50.8 ± 5.5 | -18.5% | [7] |
| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | 1721 ± 253 | 1019 ± 203 | -40.8% | [7] |
| Cardiac Output (L/min) | 2.75 ± 0.21 | 4.11 ± 0.54 | +49.5% | [7] |
Table 2: Anti-proliferative Effects of Prostacyclin Analogs on Human Pulmonary Artery Smooth Muscle Cells (HPASMC)
| Compound | EC₅₀ (nM) for Inhibition of Proliferation | Maximal Inhibition (%) | Reference |
| Iloprost | 21.0 | ~100 | [8] |
| UT-15 (Treprostinil) | 4.2 | ~100 | [8] |
| Cicaprost | 24.1 | 84 | [8] |
| Beraprost | 40.0 | 84 | [8] |
Experimental Protocols
Protocol 1: Vasodilator Response Testing in Isolated Pulmonary Artery Rings
This protocol details the methodology for assessing the vasodilatory effect of Iloprost on isolated pulmonary artery rings, a key ex vivo model for studying pulmonary vascular reactivity.
Materials:
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)
-
Phenylephrine (B352888) or U-46619 (thromboxane A₂ analog)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Isolation of Pulmonary Arteries: Euthanize the experimental animal (e.g., rat, mouse) and carefully dissect the lungs to isolate the main pulmonary artery and its primary branches.
-
Preparation of Arterial Rings: Clean the isolated arteries of adhering connective and adipose tissue and cut them into rings of 2-3 mm in length.
-
Mounting: Suspend the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration and Tensioning: Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 0.5-1.0 g, to be optimized for the specific artery size).
-
Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).
-
Pre-constriction: After washing out the KCl and allowing the tension to return to baseline, pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM) or U-46619 to achieve a stable contraction plateau.
-
Iloprost Administration: Once a stable contraction is achieved, add Iloprost cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Data Recording: Continuously record the changes in isometric tension using a force transducer and a data acquisition system.
-
Data Analysis: Express the relaxation response to Iloprost as a percentage of the pre-constriction induced by phenylephrine or U-46619. Construct a concentration-response curve to determine the EC₅₀ of Iloprost.
Protocol 2: Anti-Proliferation Assay in Human Pulmonary Artery Smooth Muscle Cells (HPASMC)
This protocol describes a method to evaluate the anti-proliferative effects of Iloprost on cultured HPASMCs, a critical in vitro model for studying the vascular remodeling component of pulmonary hypertension.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Smooth muscle cell growth medium (e.g., SmGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
96-well cell culture plates
-
BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay Kit or CCK-8 (Cell Counting Kit-8)
Procedure:
-
Cell Culture: Culture HPASMCs in smooth muscle cell growth medium supplemented with growth factors and 5-10% FBS in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed the HPASMCs into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow to 70-80% confluency.
-
Synchronization: To synchronize the cells in the G₀/G₁ phase of the cell cycle, replace the growth medium with a serum-free or low-serum (0.1-0.5% FBS) medium for 24-48 hours.
-
Induction of Proliferation and Treatment: After synchronization, replace the medium with a medium containing a mitogen to induce proliferation (e.g., 10% FBS). Simultaneously, treat the cells with various concentrations of Iloprost (e.g., 1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the plates for 24-48 hours.
-
Assessment of Proliferation:
-
BrdU Assay: During the last 2-4 hours of incubation, add BrdU to the wells. BrdU, a thymidine (B127349) analog, is incorporated into the DNA of proliferating cells. Following fixation and DNA denaturation, the incorporated BrdU is detected using a specific antibody, and the signal is quantified using a plate reader.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. The water-soluble tetrazolium salt in the CCK-8 solution is reduced by dehydrogenases in viable cells to produce a colored formazan (B1609692) product. The absorbance of the formazan is directly proportional to the number of viable, proliferating cells and can be measured with a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each Iloprost concentration relative to the vehicle-treated control. Determine the EC₅₀ value for the anti-proliferative effect of Iloprost.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines a competitive enzyme immunoassay (EIA) for the quantification of intracellular cAMP levels in HPASMCs following treatment with Iloprost.
Materials:
-
HPASMCs
-
This compound
-
Cell lysis buffer
-
cAMP EIA kit (commercially available)
Procedure:
-
Cell Culture and Treatment: Culture and synchronize HPASMCs as described in Protocol 2. Treat the cells with Iloprost at various concentrations for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells using the lysis buffer provided in the EIA kit or a suitable alternative (e.g., 0.1 M HCl).
-
cAMP Measurement: Perform the cAMP competitive EIA according to the manufacturer's instructions. Briefly, the cell lysate containing cAMP competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody sites.
-
Signal Detection: After washing away unbound reagents, a substrate solution is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve. Express the results as pmol of cAMP per mg of protein or per number of cells.
Conclusion
This compound is an indispensable tool for pulmonary hypertension research. Its well-characterized mechanism of action and its multifaceted effects on the pulmonary vasculature provide a robust platform for investigating the complex pathophysiology of this disease. The detailed protocols provided herein offer a starting point for researchers to explore the therapeutic potential of targeting the prostacyclin pathway and to evaluate the efficacy of novel compounds in preclinical models of pulmonary hypertension. Adherence to standardized protocols and careful data analysis are paramount for generating reproducible and impactful research findings in the quest for improved treatments for pulmonary hypertension.
References
- 1. mbl.edu [mbl.edu]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Experimental Approach for Studying Human Pulmonary Artery Smooth Muscle Cells and Endothelial Cells Proliferation and Migration | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Degradation Pathways of 5-cis-15(R)-Iloprost in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cis-15(R)-Iloprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work related to the stability and degradation of Iloprost in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Iloprost in solution?
A1: Based on the chemical structure of Iloprost, a prostacyclin analog, the primary degradation pathways are anticipated to be hydrolysis and oxidation. Prostaglandins are known to be susceptible to these degradation routes. Forced degradation studies, a standard practice in pharmaceutical development, are employed to investigate these pathways by subjecting Iloprost to stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. While specific degradation products for Iloprost are not extensively detailed in publicly available literature, the general principles of prostaglandin (B15479496) degradation suggest that the ester and ether linkages, as well as the double bonds, are potential sites for chemical modification.
Q2: How does pH affect the stability of Iloprost in solution?
A2: The pH of a solution is a critical factor influencing the stability of Iloprost. Generally, prostacyclin analogs exhibit pH-dependent degradation kinetics. Iloprost is reported to be stable at a pH of 7.4.[1] However, under acidic or basic conditions, hydrolysis of the ester group is a likely degradation pathway. The rate of hydrolysis is typically catalyzed by protons (acid catalysis) or hydroxide (B78521) ions (base catalysis). To ensure the stability of Iloprost solutions during experiments, it is crucial to maintain a neutral pH unless the study specifically aims to investigate pH-dependent degradation.
Q3: What are the best practices for preparing and handling Iloprost solutions to minimize degradation?
A3: To minimize degradation, Iloprost solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at refrigerated temperatures (2-8 °C) and protect them from light. One study indicated that an Iloprost solution remained stable for 33 days at 4°C, with less than a 10% loss of the active drug concentration. The use of a tromethamine salt formulation of Iloprost has been shown to enhance its stability against temperature and light. When preparing solutions, use high-purity solvents and maintain a neutral pH. Avoid exposure to strong acids, bases, and oxidizing agents unless they are part of a controlled degradation study.
Q4: What analytical techniques are suitable for monitoring Iloprost degradation?
A4: The most common and effective analytical technique for monitoring the degradation of Iloprost and separating its degradation products is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to ensure it can separate the intact Iloprost from all potential degradation products without interference. For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Troubleshooting Guides
Issue 1: Rapid Loss of Iloprost Concentration in Solution
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution | Verify the pH of your buffer or solvent system. Adjust to a neutral pH (around 7.4) for optimal stability. |
| Exposure to light | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Elevated temperature | Prepare and store solutions at recommended refrigerated temperatures (2-8 °C). Avoid leaving solutions at room temperature for extended periods. |
| Presence of oxidizing agents | Ensure all glassware is thoroughly cleaned and that solvents are free from peroxides or other oxidizing impurities. |
| Microbial contamination | If using aqueous solutions for extended periods, consider sterile filtering the solution to prevent microbial growth, which could alter the pH or produce enzymes that degrade Iloprost. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Iloprost degradation | This is the most likely cause. The new peaks represent degradation products. Proceed with forced degradation studies to systematically identify the conditions causing their formation. |
| Contamination of the mobile phase or sample | Prepare fresh mobile phase and re-prepare the sample using high-purity solvents. |
| Carryover from previous injections | Implement a robust needle wash program on the HPLC system and inject a blank solvent to check for carryover. |
| Excipient interference (if using a formulated product) | Analyze a placebo sample (containing all excipients except Iloprost) to identify any peaks originating from the formulation components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Iloprost in Solution
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of Iloprost.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Iloprost in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid Iloprost powder and a solution of Iloprost (100 µg/mL in a neutral buffer) in a hot air oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Iloprost (100 µg/mL in a neutral buffer) to UV light (254 nm) and fluorescent light for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
For identification of degradation products, analyze the stressed samples using LC-MS.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing an HPLC method to separate Iloprost from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the Iloprost peak is well-resolved from all degradation product peaks generated during forced degradation studies.
Data Presentation
The following table summarizes the expected outcomes of forced degradation studies based on general knowledge of prostaglandin stability. Actual quantitative data would need to be generated experimentally.
Table 1: Summary of Forced Degradation Conditions and Expected Observations for Iloprost
| Stress Condition | Reagent/Parameter | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant | Hydrolysis of the ester group, potential isomerization |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Significant | Hydrolysis of the ester group, potential epimerization |
| Oxidation | 3% H₂O₂, RT | Moderate | Oxidation of double bonds, formation of epoxides or diols |
| Thermal | 70°C | Moderate | Isomerization, dehydration |
| Photolytic | UV/Fluorescent light | Moderate | Isomerization, cyclization, or other rearrangements |
Visualizations
Below are diagrams illustrating key workflows and concepts related to the study of Iloprost degradation.
Caption: Workflow for a forced degradation study of Iloprost.
Caption: Troubleshooting logic for identifying unknown peaks.
References
Technical Support Center: Working with Iloprost Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iloprost (B1671730) isomers.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when working with Iloprost and its isomers?
Iloprost is a synthetic analog of prostacyclin (PGI2) and exists as a mixture of two diastereoisomers, the 16(S) and 16(R) isomers (also referred to as 4S and 4R). The main challenges in working with these isomers include:
-
Significant Differences in Biological Activity: The two isomers possess distinct pharmacological profiles. The 16(S)-isomer is significantly more potent than the 16(R)-isomer in terms of its vasodilatory and anti-platelet aggregation effects.[1][2][3][4] This makes it crucial to either separate the isomers or use a mixture with a well-defined ratio for reproducible experimental results.
-
Chemical Instability: Iloprost is inherently unstable and susceptible to degradation under various conditions, including exposure to light, high temperatures, and non-neutral pH.[5][6] Proper storage and handling are critical to maintain its integrity.
-
Difficult Separation: Achieving a clean separation of the 16(S) and 16(R) isomers can be technically challenging, often requiring specialized chromatographic techniques.[7][8]
-
Limited Aqueous Solubility: The isomers have limited solubility in aqueous solutions at physiological pH, which can pose challenges for formulation and in vitro assays.[6]
2. Why is it important to separate the Iloprost isomers for my experiments?
3. What are the recommended storage conditions for Iloprost and its isomers?
Due to its instability, Iloprost and its separated isomers require specific storage conditions to prevent degradation.
| Form | Storage Temperature | Duration | Notes |
| Powder/Solid | -20°C | Up to 3 years | Protect from light and moisture.[6] |
| In Solution | -80°C | Up to 6 months | In an appropriate solvent.[6] |
| In Solution | -20°C | Up to 1 month | In an appropriate solvent.[6] |
It is crucial to refer to the manufacturer's specific recommendations for the particular product you are using.
4. What is the primary mechanism of action for Iloprost?
Iloprost mimics the action of prostacyclin (PGI2) by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[9][10] This binding activates adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in:
-
Vasodilation: Relaxation of vascular smooth muscle cells.[9]
-
Inhibition of Platelet Aggregation: Prevention of platelet activation and aggregation.[2][9]
Iloprost may also have anti-inflammatory effects and can interact with other prostaglandin (B15479496) receptors, such as the EP1, EP2, EP3, and EP4 receptors.[4][11]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected biological activity in my in vitro assays.
| Possible Cause | Troubleshooting Step |
| Degradation of Iloprost Isomers | - Verify that the compounds have been stored correctly (see storage table above). - Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. - Protect solutions from light during preparation and use. |
| Incorrect Isomer or Isomer Ratio | - Confirm the identity and purity of the isomer(s) being used. If using a mixture, ensure the ratio is known and consistent across experiments. - Consider purchasing purified isomers if quantitative analysis is required. |
| Suboptimal Assay Conditions | - Ensure the pH of your assay buffer is within the stable range for Iloprost (around neutral pH). - Check for compatibility of your assay components with Iloprost. |
| Low Receptor Expression in Cell Line | - Confirm the expression of the prostacyclin (IP) receptor in your cell model. |
Problem: Difficulty in separating the 16(S) and 16(R) isomers using HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | - A chiral column is typically required for the separation of diastereoisomers. A reversed-phase C8 or C18 column may also be effective with the correct mobile phase.[12][13] |
| Suboptimal Mobile Phase Composition | - Optimize the mobile phase. A common mobile phase consists of a mixture of acetonitrile, methanol (B129727), and a potassium phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3.0).[12] - Adjust the solvent ratios to improve resolution. |
| Incorrect Flow Rate or Temperature | - Optimize the flow rate. A typical flow rate is around 1.7 mL/min.[12] - Varying the column temperature can sometimes improve separation.[13] |
| Poor Sample Preparation | - Ensure the sample is fully dissolved in the mobile phase before injection. - Filter the sample to remove any particulates that could clog the column. |
Experimental Protocols
Protocol: Separation of Iloprost Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on published methods.[12] Optimization may be required for your specific system.
-
Column: Reversed-phase Zorbax Rx-C8 column.
-
Mobile Phase: 0.02M potassium phosphate (pH 3.0), acetonitrile, and methanol (46:30:24, v/v/v).
-
Flow Rate: 1.7 mL/min.
-
Detection: UV absorbance or radioisotope detection.
-
Internal Standard: 2-Naphthoic acid can be used as an internal standard.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dissolve the Iloprost isomer mixture in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution of the isomers using the detector. The two diastereoisomers should resolve into distinct peaks.
-
Visualizations
Caption: Iloprost signaling pathway.
References
- 1. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iloprost - Wikipedia [en.wikipedia.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Buy Iloprost R-isomer | 74843-13-3 [smolecule.com]
- 7. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 10. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high performance liquid radiochromatographic assay for the simultaneous analysis of iloprost and misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
preventing 5-cis-15(R)-Iloprost precipitation in buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with 5-cis-15(R)-Iloprost precipitation in buffer solutions during in vitro experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous buffers is a common issue that can impact experimental reproducibility and accuracy. This guide provides a systematic approach to identify and resolve solubility challenges.
Problem: Precipitate observed in the Iloprost solution upon preparation or during an experiment.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | Iloprost is sparingly soluble in aqueous buffers. Ensure the final concentration does not exceed its solubility limit (approx. 1 mg/mL in PBS, pH 7.2).[1] |
| Inappropriate pH | Iloprost's solubility is pH-dependent. It is more soluble at a neutral pH (around 7.0-8.0) and less soluble in acidic (pH 3 and 5) and more alkaline (pH 9) conditions. Adjust the buffer pH accordingly. The commercial formulation Ventavis® has a pH close to 8.0.[2] |
| Improper Dissolution Technique | Direct dilution of the methyl acetate (B1210297) stock solution into buffer can cause precipitation. The recommended method is to first evaporate the methyl acetate carrier solvent. |
| Solution Instability | Aqueous solutions of Iloprost are not stable for long periods. It is recommended to prepare fresh solutions for each experiment and not to store them for more than one day.[1] |
| Buffer Composition | Certain buffer components may interact with Iloprost, leading to precipitation. Consider using alternative buffer systems. |
| Lack of Solubilizing Agents | For concentrations exceeding the aqueous solubility limit, the use of solubilizing excipients is necessary. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best way to prepare an aqueous solution of this compound from the supplied methyl acetate solution?
A1: To minimize precipitation, it is crucial to first remove the methyl acetate solvent. Follow this general protocol:
-
Under a gentle stream of inert gas (e.g., nitrogen), evaporate the methyl acetate from the required volume of the stock solution.
-
Once the solvent has completely evaporated, immediately add the pre-warmed aqueous buffer of your choice.
-
Vortex or sonicate the solution gently until the Iloprost is fully dissolved.
Q2: For how long can I store my aqueous Iloprost solution?
A2: Aqueous solutions of Iloprost are not recommended for storage for more than one day due to potential instability and degradation.[1] For optimal results, prepare fresh solutions for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C and visually inspect for any precipitation before use.
Solubility and Buffer Choice
Q3: What is the solubility of this compound in common buffers?
A3: The solubility of Iloprost in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 1 mg/mL.[1] Solubility can be affected by the specific buffer composition and pH.
Q4: What is the optimal pH for maintaining Iloprost solubility?
A4: Iloprost is more soluble in neutral to slightly alkaline buffers. A pH range of 7.0 to 8.0 is generally recommended. The commercially available inhaled solution of Iloprost (Ventavis®) is formulated at a pH close to 8.0.[2] Iloprost is sensitive to acidic conditions.[2]
Q5: Are there any recommended alternative buffers to PBS?
A5: While PBS (pH 7.2) is commonly used, other buffers such as Tris-based buffers at a similar pH range can also be suitable. If you continue to experience precipitation, it is advisable to test the solubility of Iloprost in your specific experimental buffer system.
Enhancing Solubility
Q6: How can I increase the solubility of this compound for my experiments?
A6: To achieve concentrations higher than its intrinsic aqueous solubility, the use of solubilizing agents is recommended. Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to improve the solubility and stability of other prostaglandin (B15479496) analogs and are a promising option for Iloprost.
Q7: Is there a recommended protocol for using cyclodextrins with Iloprost?
A7: While specific quantitative data for this compound is limited, a general approach is to prepare a stock solution of HP-β-CD in your desired buffer and then use this solution to dissolve the evaporated Iloprost residue. The required concentration of HP-β-CD will depend on the target Iloprost concentration and should be determined empirically.
Q8: Can I use surfactants like Tween® 80 (polysorbate 80) to improve Iloprost solubility?
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Determine the required amount of Iloprost for your experiment.
-
In a chemical fume hood, dispense the corresponding volume of the Iloprost in methyl acetate stock solution into a sterile glass vial.
-
Direct a gentle stream of nitrogen gas onto the surface of the solution to evaporate the methyl acetate. Ensure the vial is not heated excessively.
-
Once the solvent is fully evaporated, a thin film or residue of Iloprost will remain.
-
Immediately add the desired volume of your pre-warmed (37°C) experimental buffer (e.g., PBS, pH 7.2).
-
Gently vortex or sonicate the vial until the Iloprost is completely dissolved.
-
Visually inspect the solution for any particulate matter before use.
-
Use the freshly prepared solution immediately for your experiment.
Visualizations
Signaling Pathway of Iloprost
Caption: Iloprost signaling pathway.
Experimental Workflow for Preparing Iloprost Solution
Caption: Workflow for preparing Iloprost solution.
References
troubleshooting inconsistent results with 5-cis-15(R)-Iloprost
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with 5-cis-15(R)-Iloprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analog of prostacyclin (PGI2).[1][2] It is the C-5 cis-isomer and 15(R)-epimer of Iloprost.[1] Like Iloprost, it is expected to act as a potent vasodilator and inhibitor of platelet aggregation.[2] The primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate the physiological effects.[2]
Q2: I cannot find specific binding affinity (Ki) or potency (EC50/IC50) values for this compound. Where can I find this information?
A2: Currently, there are no published pharmacological studies specifically detailing the binding affinity or potency (EC50/IC50) of this compound. It is crucial to recognize that as a stereoisomer of Iloprost, its pharmacological properties may differ significantly. The spatial arrangement of atoms in stereoisomers can dramatically affect their interaction with biological targets. Therefore, it is highly recommended that researchers empirically determine the EC50 and/or IC50 values for their specific experimental system and cell type.
Q3: What are the recommended storage and handling procedures for this compound?
A3: For long-term storage, this compound, typically supplied in a methyl acetate (B1210297) solution, should be stored at -20°C. Under these conditions, it is stable for at least two years. For preparing working solutions, the methyl acetate can be evaporated under a gentle stream of nitrogen and the compound can be reconstituted in a solvent of choice such as ethanol, DMSO, or dimethylformamide (DMF). Aqueous solutions of Iloprost are not recommended for storage for more than one day.
Q4: My results with this compound are not consistent. What are the common causes of variability?
A4: Inconsistent results can arise from several factors, including:
-
Receptor Desensitization: Prolonged exposure to agonists like Iloprost can lead to receptor desensitization, where the cellular response diminishes over time.[1][3]
-
Batch-to-Batch Variability: As with many complex organic molecules, there can be subtle differences between manufacturing batches that may affect biological activity.
-
Experimental Conditions: Variations in cell passage number, cell density, incubation times, and reagent preparation can all contribute to variability.
-
Ligand Stability: Improper storage or handling of this compound can lead to degradation and loss of activity.
Troubleshooting Guides
Issue 1: Diminished or No Response to this compound
| Potential Cause | Recommended Solution |
| Receptor Desensitization | Reduce the incubation time with this compound. Perform time-course experiments to identify the optimal window for measuring the response before desensitization occurs. One study on Iloprost showed that a three-hour infusion resulted in a complete loss of the vasodilatory response.[1][3] |
| Inactive Compound | Ensure proper storage and handling of the compound. Prepare fresh working solutions for each experiment. If possible, test the activity of the compound on a well-characterized positive control cell line. |
| Low Receptor Expression | Confirm the expression of the prostacyclin (IP) receptor in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher endogenous receptor expression or a transient/stable overexpression system. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. The lack of published data for this specific isomer makes this step critical. |
Issue 2: High Background Signal in Functional Assays (e.g., cAMP assay)
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Some GPCRs can have a basal level of activity even without an agonist. If this is suspected, consider using an inverse agonist to reduce the baseline signal. |
| Non-specific Binding | Increase the number of wash steps in your assay protocol. Include a control with a high concentration of an unlabeled ligand to determine the level of non-specific binding. |
| Assay Component Interference | Test for autofluorescence or other forms of interference from your test compound or other reagents in the assay. |
Issue 3: Poor Reproducibility Between Experiments
| Potential Cause | Recommended Solution |
| Cell Passage Number Variability | Use cells within a narrow and consistent passage number range for all experiments. High-passage cells can exhibit altered signaling responses. |
| Inconsistent Cell Density | Optimize and standardize the cell seeding density for your assays. Perform a cell titration experiment to find the optimal number of cells per well. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions to improve accuracy. |
| Batch-to-Batch Variability of Reagents | If possible, use the same batch of critical reagents (e.g., cell culture media, serum, this compound) for a set of comparative experiments. |
Quantitative Data Summary
As there is no published data for this compound, the following table provides data for Iloprost as a reference. Researchers should determine these values for this compound in their specific experimental setup.
| Parameter | Value (for Iloprost) | Receptor/System |
| IC50 (Platelet Aggregation) | 65 nM (for 16(R)-Iloprost) | Collagen-induced platelet aggregation |
| Kd (Receptor Binding) | 288 nM (for 16(R)-Iloprost) | Platelet membrane receptors |
Note: The data for 16(R)-Iloprost is provided to illustrate the significant impact of stereochemistry on biological activity, as the 16(S)-isomer is approximately 20-fold more potent in inhibiting platelet aggregation.[4]
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound.
-
Cell Culture: Plate cells expressing the prostacyclin (IP) receptor in a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, ethanol). Make serial dilutions in serum-free media or a suitable assay buffer.
-
Cell Stimulation:
-
Wash the cells once with a pre-warmed assay buffer.
-
Add the diluted this compound to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, luminescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value from the curve.
-
Protocol 2: Platelet Aggregation Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
-
Compound Incubation:
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Induction of Aggregation:
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP to induce aggregation.
-
-
Measurement of Aggregation:
-
Monitor the change in light transmittance through the PRP suspension using a platelet aggregometer. As platelets aggregate, the transmittance increases.
-
-
Data Analysis:
-
Determine the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.[5]
-
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Iloprost R-isomer | 74843-13-3 [smolecule.com]
- 5. Differential inhibition of the platelet activation sequence: shape change, micro- and macro-aggregation, by a stable prostacyclin analogue (Iloprost) - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 5-cis-15(R)-Iloprost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-cis-15(R)-Iloprost.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a stable synthetic analog of prostacyclin (PGI2).[1][2] Its primary on-target effect is the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[1]
Q2: What are the known off-target effects of Iloprost (B1671730)?
Iloprost is not entirely selective for the IP receptor and can interact with other prostanoid receptors, which can lead to off-target effects.[2][3] Notably, it exhibits high binding affinity for the prostaglandin (B15479496) E1 (EP1) receptor and also interacts with the EP3 receptor.[3] Activation of the EP1 receptor can lead to vasoconstriction, potentially counteracting the desired vasodilatory effect mediated by the IP receptor.[3] Interaction with the EP3 receptor can also contribute to complex and sometimes paradoxical cellular responses.[4][5]
Q3: Can Iloprost cause paradoxical effects?
Yes, in some experimental settings, Iloprost has been observed to cause paradoxical vasoconstriction.[6][7] This is likely due to its off-target activation of prostanoid receptors that mediate vasoconstrictor responses, such as the EP1 receptor.[3] The net effect of Iloprost on a specific tissue or cell type will depend on the relative expression and signaling efficiency of the different prostanoid receptors present.
Troubleshooting Guide
Problem 1: Unexpected or No Vasodilatory Response
Possible Cause 1: Off-target receptor activation.
-
Explanation: Iloprost can activate EP1 receptors, which mediate vasoconstriction, potentially masking the IP receptor-mediated vasodilation.[3]
-
Troubleshooting Steps:
-
Use a selective EP1 antagonist: Co-incubate your cells or tissue with a selective EP1 receptor antagonist (e.g., AH 6809) to block the vasoconstrictor pathway.[1] This can help to isolate and observe the IP receptor-mediated effects.
-
Dose-response curve: Perform a full dose-response curve. At certain concentrations, the off-target effects might dominate.
-
Receptor expression analysis: Characterize the prostanoid receptor expression profile of your experimental system (e.g., via qPCR or Western blot) to understand the potential for off-target effects.
-
Possible Cause 2: Receptor desensitization.
-
Explanation: Prolonged exposure to Iloprost can lead to desensitization of the IP receptor, resulting in a diminished response over time.[1]
-
Troubleshooting Steps:
-
Time-course experiment: Conduct a time-course experiment to determine the optimal incubation time before desensitization occurs.
-
Washout period: If conducting repeated stimulations, ensure an adequate washout period between treatments to allow for receptor resensitization.
-
Lower concentrations: Use the lowest effective concentration of Iloprost to minimize receptor desensitization.
-
Problem 2: High Variability in Platelet Aggregation Assays
Possible Cause 1: Pre-activation of platelets.
-
Explanation: Platelets are sensitive and can be easily activated during preparation, leading to variable baseline aggregation.
-
Troubleshooting Steps:
-
Gentle handling: Handle blood samples and platelet-rich plasma (PRP) with extreme care to avoid mechanical activation. Use wide-bore pipette tips and avoid vigorous mixing.
-
Use of an anticoagulant: Ensure proper anticoagulation of the blood sample (e.g., with citrate).
-
Inclusion of a resting control: Always include a resting (unstimulated) platelet control to assess baseline activation. The addition of a potent inhibitor like Iloprost itself at a high concentration can also serve as a negative control.[8]
-
Possible Cause 2: Influence of other agonists.
-
Explanation: The inhibitory effect of Iloprost on platelet aggregation can be dependent on the agonist used to induce aggregation (e.g., ADP, collagen, thrombin).[9]
-
Troubleshooting Steps:
-
Test multiple agonists: Assess the effect of Iloprost against a panel of different platelet agonists to get a comprehensive understanding of its inhibitory profile.
-
Optimize agonist concentration: Perform a dose-response for each agonist to determine the optimal concentration for your assay.
-
Quantitative Data
Table 1: Binding Affinities (Ki) of Iloprost at Human Prostanoid Receptors
| Receptor | Ki (nM) | Reference |
| IP | 3.9 - 11 | [3][10] |
| EP1 | 1.1 - 11 | [3][11] |
| EP2 | 1870 | |
| EP3 | 56 | |
| EP4 | 284 | |
| DP1 | 1035 | |
| FP | 619 | |
| TP | 6487 |
Table 2: Functional Activities (EC50) of Iloprost at Human Prostanoid Receptors
| Receptor | Functional Assay | EC50 (nM) | Reference |
| IP | cAMP Elevation | 0.37 | [3] |
| EP1 | Calcium Influx | 0.3 | [3] |
| IP | Adenylyl Cyclase Activation | 28 | [2] |
Experimental Protocols
Protocol 1: Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Iloprost for a specific prostanoid receptor.
-
Preparation of cell membranes: Prepare cell membranes from a cell line stably expressing the human prostanoid receptor of interest.
-
Assay setup: In a 96-well filter plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the receptor of interest.
-
Increasing concentrations of unlabeled Iloprost (or a reference compound).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data analysis: Plot the percentage of specific binding against the logarithm of the Iloprost concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki value.
Protocol 2: Intracellular cAMP Measurement Assay
This protocol outlines a method for measuring changes in intracellular cAMP levels in response to Iloprost treatment.
-
Cell culture: Plate cells expressing the prostanoid receptor of interest in a 96-well plate and culture overnight.
-
Compound treatment:
-
Aspirate the culture medium.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add increasing concentrations of Iloprost to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
cAMP detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.[12][13][14]
-
Data analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples from the standard curve. Plot the cAMP concentration against the logarithm of the Iloprost concentration to determine the EC50.
Protocol 3: Platelet Aggregation Assay
This protocol describes a general method for assessing the effect of Iloprost on platelet aggregation using light transmission aggregometry.
-
Preparation of platelet-rich plasma (PRP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.
-
-
Assay procedure:
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a small volume of Iloprost (or vehicle control) to the PRP and incubate for a few minutes.
-
Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data analysis: Determine the maximal percentage of aggregation for each condition. Compare the aggregation in the presence of Iloprost to the vehicle control to determine the inhibitory effect.
Visualizations
Caption: On-target and major off-target signaling pathways of Iloprost.
Caption: Experimental workflow for investigating and troubleshooting Iloprost's effects.
Caption: Logical flowchart for troubleshooting unexpected experimental outcomes with Iloprost.
References
- 1. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of prostacyclin and prostaglandin E(2) receptor mediated responses in adult rat dorsal root ganglion cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 6. Paradoxical increase of pulmonary vascular resistance during testing of inhaled iloprost - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical increase of pulmonary vascular resistance during testing of inhaled iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. 15(R)-Iloprost () for sale [vulcanchem.com]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 5-cis-15(R)-Iloprost
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cis-15(R)-Iloprost. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this potent prostacyclin analog.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary obstacles to achieving high in vivo bioavailability of this compound, particularly via the oral route, are its rapid metabolism and short biological half-life. When administered intravenously, Iloprost (B1671730) has a half-life of only 20-30 minutes.[1] Oral bioavailability is also low, reported to be around 16% in humans.[2] This necessitates frequent administration to maintain therapeutic concentrations, posing a significant challenge for patient compliance and effective long-term treatment.
Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?
A2: Current research focuses on advanced drug delivery systems to protect Iloprost from rapid degradation and prolong its circulation time. The most investigated and promising strategies include:
-
Lipid-Based Formulations: Encapsulating Iloprost within lipid-based carriers like liposomes and solid lipid nanoparticles (SLNs) has shown significant potential. These formulations can shield the drug from metabolic enzymes, enhance its absorption, and provide a sustained-release profile.
-
Nanoparticle Drug Delivery Systems: Polymeric nanoparticles can also be used to encapsulate Iloprost, offering controlled release and improved stability in the gastrointestinal tract.
Q3: How do lipid-based formulations, such as liposomes and solid lipid nanoparticles (SLNs), enhance the bioavailability of Iloprost?
A3: Lipid-based formulations improve Iloprost's bioavailability through several mechanisms:
-
Protection from Degradation: The lipid matrix protects Iloprost from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.
-
Enhanced Absorption: The lipophilic nature of these carriers facilitates absorption through the intestinal wall. Nanoparticles can be taken up by M-cells in the Peyer's patches, leading to lymphatic transport, which bypasses the liver's first-pass effect.
-
Sustained Release: These formulations can be engineered for a slow and sustained release of the drug, thereby prolonging its therapeutic effect and reducing the need for frequent dosing.
Q4: Are there any commercially available oral formulations of Iloprost?
A4: Currently, Iloprost is primarily available for intravenous and inhaled administration. While oral formulations of other prostacyclin analogs like treprostinil (B120252) exist, a commercially available oral formulation of Iloprost is not yet a standard treatment, largely due to its low oral bioavailability.[3] Research is ongoing to develop a viable oral delivery system.
Troubleshooting Guides
Problem 1: Low and inconsistent plasma concentrations of Iloprost after oral administration of a novel formulation.
| Potential Cause | Troubleshooting Recommendation |
| Inadequate Protection from Gastric Environment | The formulation may not be sufficiently protecting Iloprost from the acidic and enzymatic environment of the stomach. Consider incorporating enteric coatings or using materials resistant to gastric degradation in your formulation design. |
| Poor Intestinal Permeability | The formulation may not be effectively crossing the intestinal epithelium. Evaluate the particle size and surface characteristics of your formulation. Nanoparticles in the range of 100-200 nm often show enhanced uptake. Consider including permeation enhancers in your formulation, but with careful toxicological assessment. |
| Rapid Clearance from Circulation | Even if absorbed, the formulation may be rapidly cleared by the reticuloendothelial system (RES). To increase circulation time, consider surface modification of your nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. |
| Drug Expulsion from the Carrier | For solid lipid nanoparticles, the drug may be expelled from the lipid matrix during storage due to polymorphic transitions of the lipids. Assess the long-term stability of your formulation and consider using a blend of lipids to create a less-ordered crystalline structure, which can improve drug loading and retention. |
Problem 2: High variability in pharmacokinetic data between experimental subjects.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing Procedure | Ensure a standardized and precise oral gavage technique is used for all animals. The volume and concentration of the administered formulation should be accurately calculated based on each animal's body weight. |
| Variable Food Intake | The presence of food in the gastrointestinal tract can significantly affect the absorption of lipid-based formulations. Standardize the fasting period for all animals before dosing to minimize variability. |
| Differences in Animal Physiology | Age, sex, and health status of the animals can influence drug metabolism and absorption. Use animals from a single, reputable supplier and ensure they are of similar age and weight. |
| Sample Handling and Processing | Iloprost is unstable in plasma. Process blood samples immediately after collection. Acidification of the plasma samples may be necessary to prevent ex vivo degradation before analysis. Ensure a consistent and validated bioanalytical method is used. |
Quantitative Data Summary
The following table summarizes available pharmacokinetic data for different formulations of Iloprost. It is important to note that direct comparative studies for all formulation types are limited.
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Free Iloprost (Oral) | Human | Bioavailability: ~16% | [2] |
| Free Iloprost (IV) | Human | Half-life: 20-30 minutes | [1] |
| Liposomal Iloprost (Inhaled) | Human | Apparent Half-life: 4 hours (extended from 20-30 mins) | [4] |
| Liposomal Iloprost (ex vivo) | Mouse | Half the concentration of liposomal Iloprost elicited similar vasodilation as free Iloprost. | |
| Solid Lipid Nanoparticles (Illustrative example with Furosemide) | Rat | Cmax: 3604.7 ng/mL (vs. 2261.7 ng/mL for suspension)AUC₀→₂₄: 17077 ng·h/mL (vs. 10130 ng·h/mL for suspension) |
Experimental Protocols
Protocol 1: Preparation of Iloprost-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Cationic lipid (e.g., Stearylamine - SA)
-
Organic solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve Iloprost, phospholipids, cholesterol, and cationic lipid in the organic solvent in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:SA at 8:1:1, with Iloprost at a specific drug-to-lipid ratio (e.g., 1:20 w/w).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 45°C for DPPC). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the pre-warmed (above the phase transition temperature) hydration buffer to the flask.
-
Agitate the flask by gentle rotation (vortexing can also be used) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more controlled size, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid's phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated Iloprost by methods such as dialysis against the hydration buffer or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by quantifying the amount of Iloprost in the liposomes and in the total formulation.
-
Protocol 2: Preparation of Iloprost-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the lipophilic Iloprost in the molten lipid.
-
In a separate beaker, heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes using a high-shear homogenizer (e.g., Ultra-Turrax®). This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH).
-
Perform several homogenization cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Nanoparticle Formation:
-
Cool down the resulting hot nanoemulsion to room temperature or below (e.g., by placing it in an ice bath) under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Purification and Characterization:
-
If necessary, wash and concentrate the SLN dispersion using ultracentrifugation.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency as described in Protocol 1.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.
Procedure:
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving free Iloprost, and test groups receiving different formulations).
-
Administer the Iloprost formulations orally via gavage. The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and, if necessary, acidify to stabilize the Iloprost.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Iloprost in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Iloprost signaling pathway leading to vasodilation.
Caption: Experimental workflow for assessing the oral bioavailability of Iloprost formulations.
References
- 1. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal nanoparticles encapsulating iloprost exhibit enhanced vasodilation in pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
5-cis-15(R)-Iloprost handling and safety precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of 5-cis-15(R)-Iloprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the C-5 cis-isomer and 15(R)-epimer of Iloprost (B1671730).[1] Iloprost itself is a second-generation, stable synthetic analog of prostacyclin (PGI2).[1] Like PGI2, Iloprost is a potent vasodilator and inhibitor of platelet aggregation.[2][3][4] It is important to note that while the general properties are inferred from Iloprost, there are no published studies specifically detailing the pharmacological properties of the this compound isomer.[1] This product is intended for research use only and is not for human or veterinary use.[1][5][6]
Q2: How is this compound supplied and what is the solvent?
A2: this compound is typically supplied as a solution in methyl acetate (B1210297).[1]
Q3: What are the recommended storage and stability conditions?
A3: The product should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]
Q4: What is the primary mechanism of action for Iloprost and its analogs?
A4: Iloprost and its analogs act as agonists of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[7] Binding to the IP receptor activates adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[7] This signaling cascade leads to the relaxation of vascular smooth muscle (vasodilation) and inhibition of platelet activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the vial upon warming. | The compound may have come out of solution at low temperatures. | Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound. Visually inspect to ensure the solution is clear before use. |
| Inconsistent experimental results. | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles. 2. Solvent effects: The methyl acetate solvent may interfere with certain cell-based assays. 3. Pipetting errors: Inaccurate dilution of the stock solution. | 1. Aliquot the stock solution upon first use to minimize freeze-thaw cycles. Ensure storage at -20°C. 2. Perform a solvent control experiment using only methyl acetate at the same final concentration to assess its effect on your experimental system. For sensitive assays, consider evaporating the methyl acetate under a gentle stream of nitrogen and reconstituting the compound in a more suitable solvent like DMSO or ethanol. 3. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
| Low or no observable activity in a functional assay. | 1. Incorrect receptor expression: The cell line used may not express the prostacyclin (IP) receptor. 2. Assay sensitivity: The assay may not be sensitive enough to detect the compound's effect at the concentrations tested. 3. Compound inactivity: The specific isomer, this compound, may have low potency or be inactive in your specific assay system. | 1. Verify the expression of the IP receptor in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 2. Optimize assay conditions (e.g., cell density, incubation time, substrate concentration). Test a known potent IP receptor agonist as a positive control. 3. Perform a dose-response curve over a wide range of concentrations. As there is no published data on this specific isomer, its potency is unknown. |
| Cell toxicity observed. | The methyl acetate solvent can be toxic to cells at higher concentrations. | Ensure the final concentration of methyl acetate in your assay medium is low (typically well below 0.5%). If toxicity persists, evaporate the solvent and reconstitute in a less volatile and less toxic solvent like DMSO. Always include a solvent-only control. |
Safety and Handling Precautions
General Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (butyl rubber is recommended for methyl acetate).[8][9]
-
Avoid contact with skin and eyes.[8] In case of contact, immediately flush the affected area with plenty of water.[10]
-
Avoid formation and inhalation of aerosols or vapors.[8]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Wash hands thoroughly after handling.[10]
Compound-Specific Hazards (Iloprost):
-
Iloprost is classified as toxic if swallowed, in contact with skin, or if inhaled.[11]
-
It can cause serious eye irritation.[11]
-
It may cause drowsiness or dizziness.[11]
-
There is a suspicion that it may damage fertility or the unborn child.[11]
Solvent-Specific Hazards (Methyl Acetate):
-
Flammability: Methyl acetate is a highly flammable liquid and vapor.[9][12] Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and ground containers during transfer.[8][13]
-
Health Hazards: Inhalation of high concentrations can irritate the respiratory tract and cause dizziness, headache, nausea, and central nervous system depression.[9][13][14] In the body, methyl acetate can be hydrolyzed to methanol, which poses a risk of optic nerve damage and blindness with chronic or high exposure.[14] It is a strong eye irritant and can cause skin dryness or cracking with repeated exposure.[9][12][14]
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.[13]
-
Remove all sources of ignition.[13]
-
Contain the spill using a non-combustible absorbent material (e.g., sand, earth).[13]
-
Collect the absorbed material into a sealed container for proper disposal in accordance with local regulations.[10]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₂H₃₂O₄ | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
| Long-term Stability | ≥ 2 years (at -20°C) | [1] |
| Solubility (Iloprost) | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 1 mg/mL | [1] |
| Methyl Acetate LD50 (Oral, Rat) | > 5000 mg/kg | [13] |
| Methyl Acetate LD50 (Dermal, Rat) | > 2000 mg/kg | [13] |
| Methyl Acetate LC50 (Inhalation, Rat, 4h) | > 49 mg/L (vapors) | [13] |
Experimental Protocols and Visualizations
General Experimental Workflow for Characterizing a GPCR Agonist
This workflow provides a general framework for characterizing the activity of a novel prostacyclin analog like this compound. Specific parameters will require optimization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin and its analogues in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 14. Is Methyl acetate safety_Chemicalbook [chemicalbook.com]
dealing with the short half-life of prostacyclin analogues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the short half-life of prostacyclin analogues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the short half-life of prostacyclin and its analogues a major challenge in experiments?
Prostacyclin (PGI2) and its early analogues, like epoprostenol (B1671539), are inherently unstable at physiological pH and temperature, with a half-life of only a few minutes.[1][2] This rapid degradation makes it difficult to maintain a consistent, effective concentration throughout an experiment, potentially leading to variable and unreliable results. For instance, in cell culture, the compound can degrade before it has a chance to elicit a sustained biological response.
Q2: Which prostacyclin analogue is most stable for in vitro experiments?
Treprostinil (B120252) is a chemically stable prostacyclin analogue with a significantly longer half-life of approximately 4 hours at room temperature and neutral pH.[2] This makes it a more convenient and reliable choice for many in vitro studies compared to the less stable epoprostenol (half-life of about 6 minutes) and iloprost (B1671730) (half-life of 20-30 minutes).[3]
Q3: How can I increase the stability of prostacyclin analogues in my experimental solutions?
Several factors can influence the stability of prostacyclin analogues:
-
pH: Prostacyclin is more stable at a higher pH. For example, the stability of epoprostenol can be improved by preparing solutions in a buffer with a higher pH.
-
Temperature: Lower temperatures slow down the degradation of prostacyclin analogues. Storing stock solutions and even experimental plates at lower temperatures (when the experimental design allows) can help maintain compound integrity.
-
Protein Content: The presence of albumin, a common component of serum, can stabilize prostacyclin.[4][5] This is an important consideration when choosing between serum-free and serum-containing media for your experiments.
-
Fresh Preparation: Always prepare fresh dilutions of prostacyclin analogues from a stock solution immediately before use.
Q4: Can I use serum in my cell culture experiments with prostacyclin analogues?
Yes, and it may even be beneficial for stability. Serum contains albumin, which has been shown to have a protective effect on prostacyclin.[4][5] However, be aware that serum also contains enzymes that could potentially metabolize the analogues. The decision to use serum should be based on the specific requirements of your cell type and experimental goals. If using serum, consistency in the source and lot is crucial to minimize variability.
Troubleshooting Guides
Problem 1: Inconsistent or No Response in Cell-Based Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Analogue | - Prepare fresh dilutions immediately before each experiment.- Use a more stable analogue like treprostinil if possible.- If using a less stable analogue, consider a continuous perfusion system to maintain a constant concentration.- Check the pH of your culture medium; a slightly more alkaline pH may improve stability. |
| Incorrect Concentration | - Verify the calculations for your stock solution and dilutions.- Consider performing a concentration-response curve to determine the optimal concentration for your specific cell type and assay. |
| Low Receptor Expression | - Confirm that your cell line expresses the prostacyclin receptor (IP receptor) at sufficient levels. This can be checked by qPCR or Western blot.- Some analogues, like treprostinil, can also act on other prostanoid receptors (e.g., EP2), which might be relevant for your cell type.[6] |
| Assay Interference | - Phenol (B47542) red in some culture media can interfere with colorimetric or fluorometric assays. Consider using a phenol red-free medium for the assay itself.- Components of the lysis buffer or assay reagents could be interfering with the signal. Run appropriate controls to test for this. |
Problem 2: High Variability Between Replicates or Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Analogue Potency | - Aliquot stock solutions upon initial preparation to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Protect stock solutions from light, as some analogues may be light-sensitive. |
| Variability in Cell Culture | - Ensure consistent cell passage numbers between experiments, as receptor expression can change with prolonged culture.- Seed cells at a consistent density and allow for a consistent attachment/growth period before treatment. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes.- Prepare a master mix of the analogue dilution to add to replicate wells to minimize pipetting variability. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. |
Data Summary
Half-Life and Stability of Common Prostacyclin Analogues
| Analogue | In Vitro Half-Life | Key Stability Characteristics |
| Epoprostenol | ~6 minutes | Highly unstable at neutral pH and room temperature. Stability increases with higher pH and lower temperature. |
| Iloprost | 20-30 minutes | More stable than epoprostenol but still requires frequent administration in clinical settings. |
| Treprostinil | ~4 hours | Relatively stable at room temperature and neutral pH, making it suitable for longer in vitro experiments.[2] |
| Beraprost | Stable, orally active | A stable analogue suitable for oral administration.[7] |
Experimental Protocols
Protocol 1: Preparation of Prostacyclin Analogue Stock Solutions
-
Epoprostenol Sodium:
-
Reconstitute the lyophilized powder in the manufacturer-provided diluent or a high-pH buffer (e.g., Tris-HCl, pH 8.5-9.0).
-
Gently swirl to dissolve; do not shake to avoid foaming.[8]
-
Prepare fresh for each experiment or store at -80°C in small aliquots for a limited time. Avoid repeated freeze-thaw cycles.
-
-
Iloprost:
-
Iloprost is often supplied as a solution. Dilute to the desired stock concentration using sterile physiological saline or a buffer appropriate for your cells (e.g., sterile PBS).[3]
-
Store at 2-8°C for short-term use or at -20°C to -80°C for longer-term storage in aliquots.
-
-
Treprostinil:
-
Treprostinil is typically available as a solution. Prepare a stock solution by diluting it in a suitable solvent like DMSO or ethanol.
-
Further dilute the stock solution in your experimental buffer or cell culture medium.
-
Store stock solutions at -20°C or -80°C.
-
Protocol 2: cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell type and assay kit.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the assay, wash the cells with a serum-free medium or a suitable assay buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add the prostacyclin analogue at various concentrations to the wells. Include a vehicle control (the solvent used for the analogue) and a positive control (e.g., forskolin). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of your cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement using a competitive immunoassay or a reporter-based system as per the kit manufacturer's protocol.
Protocol 3: Vascular Smooth Muscle Cell Proliferation Assay
-
Cell Seeding: Seed vascular smooth muscle cells in a multi-well plate in their regular growth medium.
-
Serum Starvation: Once the cells have attached and reached a certain confluency (e.g., 50-60%), replace the growth medium with a low-serum or serum-free medium for 24-48 hours to synchronize the cells in a quiescent state.
-
Treatment: Replace the starvation medium with a medium containing a mitogen (e.g., PDGF or serum) and the prostacyclin analogue at various concentrations. Include appropriate controls (vehicle, mitogen alone).
-
Incubation: Incubate the cells for 24-48 hours.
-
Proliferation Assessment: Measure cell proliferation using a suitable method, such as:
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Thymidine Incorporation Assay: Add [³H]-thymidine to the culture for the last few hours of incubation to measure DNA synthesis.
-
Colorimetric/Fluorometric Assays: Use assays like MTT, WST-1, or CyQUANT that measure metabolic activity or DNA content as an indicator of cell number.
-
Visualizations
Caption: Prostacyclin analogue signaling pathway.
Caption: Workflow for a cAMP accumulation assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Differential effects of stable prostacyclin analogs on smooth muscle proliferation and cyclic AMP generation in human pulmonary artery - ProQuest [proquest.com]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Stabilization mechanism of prostacyclin by human serum: an approach by binding kinetics using a stable prostaglandin I2 analogue, iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of prostacyclin in human plasma and whole blood: studies on the protective effect of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoprostenol (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
impact of pH on 5-cis-15(R)-Iloprost activity and stability
Welcome to the Technical Support Center for 5-cis-15(R)-Iloprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the activity and stability of Iloprost. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of Iloprost in aqueous solutions?
A1: Iloprost is most stable in neutral to slightly alkaline conditions. It is reported to be stable at a pH of 7.4.[1] Formulations for injectable pharmaceutical compositions have shown long-term stability at a pH between 7 and 10. For experimental purposes, maintaining a pH around 7.4 is recommended to minimize degradation.
Q2: How does pH affect the solubility of Iloprost?
A2: The solubility of Iloprost is significantly influenced by pH. It is very slightly soluble in acidic buffers (pH 3 and 5), soluble in neutral buffer (pH 7), and sparingly soluble in alkaline buffer (pH 9).[2] A product information sheet specifies the solubility in PBS (pH 7.2) to be approximately 1 mg/mL.[1]
Q3: What is the primary signaling pathway of Iloprost, and is it pH-dependent?
A3: Iloprost, a prostacyclin analogue, primarily acts by binding to the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[3] This binding activates the Gs alpha subunit (Gsα) of the associated G-protein.[4] The activated Gsα stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), ultimately resulting in vasodilation and inhibition of platelet aggregation. While the direct impact of pH on each step of this pathway is not extensively documented in publicly available literature, significant deviations from physiological pH (around 7.4) could potentially alter protein conformations and enzyme activities, thereby affecting the signaling cascade.
Q4: We are observing lower than expected activity of our Iloprost solution. Could pH be a factor?
A4: Yes, the pH of your Iloprost solution could be a critical factor. Suboptimal pH can affect both the stability and the activity of the drug. If the pH of your solution has shifted to the acidic range, Iloprost may have precipitated out of solution, reducing its effective concentration. Furthermore, while specific data is limited, extremes of pH could potentially alter the conformation of the IP receptor or Iloprost itself, leading to reduced binding affinity and subsequent signaling. It is recommended to verify the pH of your experimental buffers and Iloprost solutions.
Q5: How should I prepare my Iloprost solution to ensure stability and activity?
A5: To prepare a stable and active Iloprost solution, it is recommended to use a buffer with a pH around 7.2-7.4.[1] For maximum solubility in aqueous buffers, a stock solution in an organic solvent like methyl acetate (B1210297) can be diluted with the aqueous buffer of choice.[1] It is also advised not to store the aqueous solution for more than one day to ensure its stability.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Reduced or no biological effect of Iloprost | Incorrect pH of the buffer or final solution: Deviations from the optimal pH range can lead to precipitation or degradation of Iloprost. | - Measure the pH of all buffers and the final Iloprost solution. - Adjust the pH to the recommended range of 7.2-7.4 using appropriate buffers (e.g., PBS). |
| Degradation of Iloprost: Prolonged storage of aqueous solutions, especially at improper pH or temperature, can lead to chemical degradation. | - Prepare fresh aqueous solutions of Iloprost for each experiment. - Store stock solutions in an appropriate organic solvent at -20°C as recommended.[1] - Perform a stability check of your sample using a validated HPLC method. | |
| Precipitation observed in the Iloprost solution | Low pH of the solvent/buffer: Iloprost has low solubility in acidic conditions.[2] | - Ensure the pH of the aqueous buffer is at or above 7.0 before adding Iloprost. - If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent is low enough to not cause precipitation in the aqueous buffer. |
| Inconsistent experimental results | Fluctuations in pH during the experiment: Changes in CO2 levels in the incubator or degradation of buffer components can alter the pH. | - Use a stable and well-buffered system. - Re-measure the pH of the experimental medium at the end of the experiment. |
Data Presentation
Table 1: pH-Dependent Solubility of Iloprost
| pH | Solubility Description | Quantitative Data |
| 3 | Very slightly soluble[2] | Not specified |
| 5 | Very slightly soluble[2] | Not specified |
| 7 | Soluble[2] | ~1 mg/mL in PBS (pH 7.2)[1] |
| 9 | Sparingly soluble[2] | Not specified |
Table 2: pH-Dependent Stability of Iloprost
| pH | Stability | Comments |
| 7.4 | Stable[1] | Recommended for storage of aqueous solutions (short-term). |
| 7-10 | Stable | Injectable formulations have shown long-term stability in this range. |
Experimental Protocols
Protocol 1: Stability Testing of Iloprost by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for a stability-indicating HPLC method to assess the degradation of Iloprost under different pH conditions.
1. Preparation of Buffer Solutions:
- Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9, and 11). Use appropriate buffer systems (e.g., phosphate (B84403), borate) to maintain the desired pH.
2. Sample Preparation:
- Prepare a stock solution of Iloprost in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
- Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Prepare a control sample by diluting the stock solution in the mobile phase.
3. Stress Conditions (Forced Degradation):
- Acidic and Alkaline Hydrolysis: Incubate the samples prepared in acidic and basic buffers at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
- Neutral Hydrolysis: Incubate the sample in the pH 7.4 buffer under the same conditions.
- At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to stop the reaction.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation of Iloprost from its degradation products.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
- Injection Volume: 20 µL.
5. Data Analysis:
- Quantify the peak area of Iloprost at each time point for each pH condition.
- Calculate the percentage of Iloprost remaining and the percentage of degradation.
- Plot the percentage of Iloprost remaining against time for each pH to determine the degradation kinetics.
Protocol 2: Assessment of Iloprost Activity by cAMP Assay
This protocol describes a general method to measure the effect of pH on Iloprost-induced cAMP production in a relevant cell line (e.g., human platelets or a cell line expressing the IP receptor).
1. Cell Culture and Seeding:
- Culture the cells in an appropriate medium and conditions.
- Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
2. Preparation of Assay Buffers:
- Prepare assay buffers (e.g., Hanks' Balanced Salt Solution - HBSS) at different pH values (e.g., 6.8, 7.4, 8.0).
3. cAMP Assay Procedure:
- Wash the cells with the respective pH-adjusted assay buffer.
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in the corresponding assay buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
- Prepare serial dilutions of Iloprost in each of the pH-adjusted assay buffers.
- Stimulate the cells by adding the Iloprost solutions and incubate for a defined period (e.g., 15 minutes) at 37°C.
- Terminate the reaction by lysing the cells according to the cAMP kit manufacturer's instructions.
4. cAMP Quantification:
- Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
- Follow the manufacturer's protocol for the assay.
5. Data Analysis:
- Generate a standard curve for cAMP.
- Determine the concentration of cAMP in each sample from the standard curve.
- Plot the cAMP concentration against the Iloprost concentration for each pH condition to generate dose-response curves.
- Compare the EC50 values and the maximum cAMP production at different pH values to assess the impact of pH on Iloprost activity.
Visualizations
Caption: Iloprost signaling pathway leading to vasodilation and inhibition of platelet aggregation.
Caption: Experimental workflow for assessing the pH-dependent stability of Iloprost.
Caption: Troubleshooting logic for issues with Iloprost activity and stability.
References
Validation & Comparative
A Comparative Analysis of 5-cis-15(R)-Iloprost and Other Iloprost Isomers for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of Iloprost (B1671730) isomers, supported by experimental data.
Iloprost, a synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1] It is clinically used for the treatment of pulmonary arterial hypertension, peripheral vascular disease, and other conditions involving vasoconstriction.[1] Iloprost is a complex molecule with multiple stereocenters, leading to various isomers. The biological activity of Iloprost is highly dependent on its stereochemistry. This guide provides a comparative analysis of the known isomers of Iloprost, with a focus on their receptor binding affinity and functional activity.
It is important to note that for 5-cis-15(R)-Iloprost, there are no published studies on its pharmacological properties.[2] Therefore, this comparison will focus on the well-characterized 16(S) versus 16(R) and 4S versus 4R isomers of Iloprost.
Comparative Efficacy of Iloprost Isomers
The biological activity of Iloprost isomers has been primarily evaluated based on their ability to bind to the prostacyclin receptor (IP receptor) and inhibit platelet aggregation. The stereochemistry at the C-16 and C-4 positions significantly influences these activities.
Receptor Binding Affinity and Platelet Aggregation Inhibition
The 16(S) and 16(R) isomers of Iloprost exhibit markedly different biological activities. The 16(S) isomer is significantly more potent in its antiplatelet and receptor binding activities compared to the 16(R) isomer.
| Parameter | 16(S)-Iloprost | 16(R)-Iloprost | Reference |
| Receptor Binding Affinity (Kd) to Platelet Receptors | 13.4 nM | 288 nM | [3] |
| Inhibition of Collagen-Induced Platelet Aggregation | 20-fold more potent than 16(R)-Iloprost | - | [3] |
| IC50 for Platelet Aggregation (Collagen-Induced, in the absence of aspirin) | 3.6 nM (for racemic mixture) | - | [4] |
Table 1: Comparison of Receptor Binding Affinity and Platelet Aggregation Inhibition of 16(S)- and 16(R)-Iloprost.
The data clearly indicates the stereospecificity of the interaction between Iloprost and its receptor. The 16(S) isomer possesses a much higher affinity for the platelet receptor, as indicated by its significantly lower dissociation constant (Kd).[3] This higher affinity translates into a greater potency in inhibiting platelet aggregation.
Vasodilatory Effects
Signaling Pathway of Iloprost
Iloprost exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of Iloprost to the IP receptor initiates a signaling cascade that leads to the inhibition of platelet activation and smooth muscle relaxation.
The binding of Iloprost to the IP receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP. The increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. This cascade of events results in the inhibition of platelet aggregation and the relaxation of vascular smooth muscle, causing vasodilation.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Iloprost isomers.
Radioligand Binding Assay for Receptor Affinity (Kd) Determination
This protocol describes a method to determine the equilibrium dissociation constant (Kd) of Iloprost isomers for the prostacyclin receptor on platelet membranes.
Materials:
-
Human platelet membranes
-
Radiolabeled Iloprost (e.g., [³H]-Iloprost)
-
Unlabeled Iloprost isomers (16(S) and 16(R))
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes from fresh human blood by differential centrifugation.
-
Binding Reaction: In a series of tubes, incubate a fixed amount of platelet membrane protein with:
-
Increasing concentrations of radiolabeled Iloprost (for saturation binding to determine total binding).
-
A fixed concentration of radiolabeled Iloprost and increasing concentrations of the unlabeled Iloprost isomer (for competition binding).
-
A fixed concentration of radiolabeled Iloprost and a large excess of unlabeled Iloprost to determine non-specific binding.
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites). For competition binding, plot the percentage of specific binding against the concentration of the unlabeled isomer to determine the IC50, from which the Ki (an estimate of Kd) can be calculated.
Platelet Aggregation Assay
This protocol describes a method to measure the inhibitory effect of Iloprost isomers on platelet aggregation induced by an agonist like collagen.
Materials:
-
Freshly drawn human blood anticoagulated with citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Iloprost isomers (16(S) and 16(R))
-
Platelet agonist (e.g., collagen, ADP)
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Prepare PRP and PPP from citrated whole blood by centrifugation. Adjust the platelet count in the PRP if necessary.
-
Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation (maximum light transmission) and PRP to set the 0% aggregation (minimum light transmission) in the aggregometer.
-
Inhibition Assay:
-
Pre-incubate aliquots of PRP with various concentrations of the Iloprost isomer or vehicle control for a short period at 37°C with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of a platelet agonist (e.g., collagen).
-
-
Measurement: Record the change in light transmission over time as the platelets aggregate. The maximum aggregation is typically measured after a few minutes.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the Iloprost isomer compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the isomer concentration to generate a dose-response curve and determine the IC50 value (the concentration of the isomer that causes 50% inhibition of aggregation).
Conclusion
The pharmacological activity of Iloprost is highly dependent on its stereochemistry. The available experimental data demonstrates that the 16(S) isomer of Iloprost is significantly more potent than the 16(R) isomer in terms of both receptor binding affinity and inhibition of platelet aggregation. Similarly, the 4S isomer is a more potent vasodilator than the 4R isomer. For this compound, there is a lack of published pharmacological data, precluding a direct comparison with the other isomers. This highlights the critical importance of stereospecific synthesis and characterization in the development of prostacyclin analogues for therapeutic use. Researchers and drug development professionals should consider the specific isomeric composition of Iloprost when designing experiments and interpreting results.
References
- 1. Comparison of equimolar concentrations of iloprost, prostacyclin, and prostaglandin E1 on human platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Iloprost and its Stereoisomer 5-cis-15(R)-Iloprost
This guide provides a detailed comparison of the biological activities of the synthetic prostacyclin analog, Iloprost (B1671730), and its specific stereoisomer, 5-cis-15(R)-Iloprost. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available experimental data.
Iloprost is a well-characterized prostacyclin (PGI2) analog used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other vascular diseases.[1] It is commercially available as a mixture of two diastereoisomers, the 16(S) and 16(R) forms. In contrast, this compound is a specific, less common isomer, being the C-5 cis-isomer and the 15(R)-epimer of Iloprost.[2][3] A critical finding from the available literature is the absence of published pharmacological studies specifically characterizing this compound.[3] Therefore, this guide will focus on the extensively studied biological activity of the standard Iloprost mixture and its primary isomers, providing a framework for understanding the potential, yet unconfirmed, properties of this compound.
Mechanism of Action and Signaling Pathway
Iloprost exerts its primary effects by acting as a potent agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4][5] Binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that results in vasodilation and inhibition of platelet aggregation.[4][5]
The key steps in the signaling pathway are:
-
Receptor Binding: Iloprost binds to the IP receptor.
-
G-Protein Activation: The activated receptor stimulates the Gs alpha subunit of the associated G-protein.
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP).[4][5]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]
-
Downstream Effects:
Iloprost has also been shown to interact with other receptors, including other prostanoid receptors (e.g., EP1, EP3, EP4) and peroxisome proliferator-activated receptors (PPARs), which may contribute to its broader pharmacological profile.[1][6][7]
References
- 1. Iloprost - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 5. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Structural Basis for Iloprost as a Dual Peroxisome Proliferator-activated Receptor α/δ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-cis-15(R)-Iloprost in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-cis-15(R)-Iloprost's performance against other alternatives in various disease models, supported by experimental data. Iloprost (B1671730), a stable synthetic analogue of prostacyclin (PGI₂), is a potent vasodilator with anti-thrombotic, anti-proliferative, and anti-inflammatory properties.[1] Its efficacy has been predominantly studied in pulmonary arterial hypertension (PAH), but also in other conditions such as right ventricular failure. This document summarizes key findings, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative efficacy of Iloprost in comparison to placebo and other active treatments in both preclinical and clinical settings.
Table 1: Efficacy of Iloprost in a Preclinical Model of Pulmonary Arterial Hypertension (Monocrotaline-Induced PAH in Rats)
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton's Index: RV/[LV+S]) | Pulmonary Vascular Remodeling (% Medial Wall Thickness) | Reference |
| Control (Saline) | ~25 | ~0.25 | ~15% | [2][3] |
| Monocrotaline (B1676716) (MCT) + Vehicle | ~60-100 | ~0.5-0.6 | ~40-50% | [2][3][4][5] |
| MCT + Inhaled Iloprost (6 µg/kg/day) | Significant reduction vs. MCT + Vehicle | Significant reduction vs. MCT + Vehicle | Regression of medial wall thickness | [5] |
| MCT + IV Iloprost (20 µg/kg) | 39.83 ± 1.62 | 0.40 ± 0.03 | Not Reported | [6] |
Table 2: Comparative Efficacy of Iloprost and Other Prostanoids in Clinical Trials for PAH
| Treatment | Change in 6-Minute Walk Distance (6MWD) from Baseline | Study Duration | Patient Population | Reference |
| Inhaled Iloprost | +36.4 m | 12 weeks | PAH (NYHA Class III/IV) | [7] |
| Inhaled Iloprost | +58.8 m (IPAH subgroup) | 12 weeks | Idiopathic PAH | [7] |
| Intravenous Epoprostenol | +60 m (increase from 220m to 280m) | 3 months | Severe PAH | [8] |
| High-Dose Inhaled Iloprost | +75 m (increase from 200m to 275m) | 3 months | Severe PAH | [8] |
| Beraprost | Less favorable FC amelioration vs. Epoprostenol | N/A | PAH | [8] |
Table 3: Efficacy of Iloprost in Combination Therapies for PAH (Clinical Data)
| Combination Therapy | Change in 6-Minute Walk Distance (6MWD) from Baseline | Change in Mean Pulmonary Arterial Pressure (mPAP) | Change in Pulmonary Vascular Resistance (PVR) | Reference |
| Inhaled Iloprost + Bosentan | +26 m (placebo-adjusted) | -8 mmHg (post-inhalation) | -254 dyn·s·cm⁻⁵ (post-inhalation) | [9] |
| Inhaled Iloprost + Sildenafil | N/A | -13.8 ± 1.4 mmHg (vs. -9.4 ± 1.3 mmHg with Iloprost alone) | Significant reduction | [9] |
Signaling Pathway of Iloprost
Iloprost exerts its effects primarily through the prostacyclin (IP) receptor, a G-protein coupled receptor. Binding of Iloprost to the IP receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of downstream effects that promote vasodilation and inhibit platelet aggregation and smooth muscle cell proliferation.
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
This model is widely used to study the pathophysiology of PAH and to evaluate potential therapies.[2][3][10]
1. Animal Model Induction:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).[2][3]
-
Induction Agent: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.[2][3][5]
-
Disease Development: Rats develop significant PAH, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling within 3-4 weeks post-MCT injection.[2][3][11]
2. Iloprost Treatment:
-
Treatment Initiation: Treatment with Iloprost is typically initiated 2 to 4 weeks after MCT injection, once PAH is established.[5]
-
Administration:
-
Duration: Treatment duration varies, but a 2-week period is often sufficient to observe significant effects.[5]
3. Efficacy Assessment:
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure RVSP and mean pulmonary arterial pressure (mPAP).[11]
-
Right Ventricular Hypertrophy (Fulton's Index):
-
Following euthanasia, the heart is excised.
-
The atria are removed, and the right ventricle (RV) free wall is dissected from the left ventricle (LV) and septum (S).
-
The RV and LV+S are weighed separately.
-
The Fulton's Index is calculated as the ratio of the RV weight to the LV+S weight (RV/[LV+S]).[12][13][14][15] An increase in this index indicates right ventricular hypertrophy.
-
-
Histological Analysis of Pulmonary Vascular Remodeling:
-
Lung tissue is collected, fixed in formalin, and embedded in paraffin.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or specific antibodies for smooth muscle actin.
-
The medial wall thickness of small pulmonary arteries is measured to quantify vascular remodeling.
-
Experimental Workflow for Assessing Right Ventricular Fibrosis
Right ventricular fibrosis is a key pathological feature of advanced PAH. The following workflow outlines the steps to assess the impact of Iloprost on this process.
Conclusion
The data presented in this guide demonstrate that this compound is an effective therapeutic agent in various disease models, particularly in pulmonary arterial hypertension. It shows significant efficacy in improving hemodynamic parameters, exercise capacity, and reducing pathological remodeling of the pulmonary vasculature and right ventricle. When compared to other prostanoids, Iloprost demonstrates comparable or, in some aspects, superior efficacy, especially when administered via inhalation, which minimizes systemic side effects. Furthermore, combination therapy with other PAH-targeted drugs, such as endothelin receptor antagonists and phosphodiesterase-5 inhibitors, can lead to synergistic improvements in clinical outcomes. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of Iloprost and other prostacyclin analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy, safety, tolerability, and survival outcome of long-term inhaled iloprost treatment in the management of pulmonary arterial hypertension: Data from prospective multicenter observational OPTION study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
- 12. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Iloprost and Treprostinil for Researchers
This guide provides a detailed comparative analysis of two synthetic prostacyclin analogues, 5-cis-15(R)-Iloprost (Iloprost) and Treprostinil (B120252), for researchers, scientists, and drug development professionals. Both are potent vasodilators used in the treatment of pulmonary arterial hypertension (PAH), but they exhibit distinct pharmacological profiles.[1][2][3]
Mechanism of Action
Both Iloprost (B1671730) and Treprostinil are synthetic analogues of prostacyclin (PGI2) and exert their primary effects by mimicking its action.[2] They are potent vasodilators and inhibitors of platelet aggregation.[2] Their mechanism of action involves binding to prostacyclin receptors (IP receptors), which are G protein-coupled receptors.[2] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[1] Treprostinil has also been shown to inhibit the proliferation of smooth muscle cells.[4]
Beyond their shared primary mechanism, there are nuances in their broader receptor activity. Treprostinil also demonstrates high affinity for and agonistic activity at the prostaglandin (B15479496) D2 (DP1) and prostaglandin E2 (EP2) receptors, both of which also mediate vasodilation.[5] In contrast, Iloprost shows high affinity for the prostaglandin E1 (EP1) receptor, which can cause vasoconstriction, potentially counteracting some of its vasodilatory effects mediated by the IP receptor.[5]
Signaling Pathways
The primary signaling pathway for both Iloprost and Treprostinil involves the activation of the IP receptor and the subsequent increase in intracellular cAMP.
Receptor Binding Affinity
A key differentiator between Iloprost and Treprostinil is their binding affinity for various prostanoid receptors. These differences may contribute to their distinct clinical profiles.
| Receptor | Iloprost (Ki, nM) | Treprostinil (Ki, nM) | Primary Effect of Receptor Activation |
| IP | 3.9 | 32 | Vasodilation, Inhibition of Platelet Aggregation |
| DP1 | >1000 | 4.4 | Vasodilation |
| EP1 | 1.1 | >1000 | Vasoconstriction |
| EP2 | >1000 | 3.6 | Vasodilation |
| EP3 | >1000 | >1000 | Vasoconstriction/Vasodilation (subtype dependent) |
| EP4 | >1000 | >1000 | Vasodilation |
| FP | >1000 | >1000 | Vasoconstriction |
| TP | >1000 | >1000 | Vasoconstriction, Platelet Aggregation |
| Data from Whittle et al. (2012).[5] |
Experimental Protocol: Receptor Binding Assays The binding affinities of Iloprost and Treprostinil were determined using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human prostanoid receptors.[5] Competition binding assays were performed by incubating the cell membranes with a fixed concentration of a specific radioligand for each receptor in the presence of increasing concentrations of the unlabeled test compound (Iloprost or Treprostinil). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[5]
Functional Activity
The functional activity of these compounds at their target receptors is reflected in their ability to stimulate intracellular signaling, such as the production of cAMP.
| Receptor | Iloprost (EC50, nM) | Treprostinil (EC50, nM) |
| IP | 0.37 | 1.9 |
| DP1 | >1000 | 0.6 |
| EP1 | 0.3 | >1000 |
| EP2 | >1000 | 6.2 |
| Data from Whittle et al. (2012).[5] |
Experimental Protocol: Functional Assays Functional activity was assessed by measuring the stimulation of cAMP production in CHO cells expressing the respective human prostanoid receptors.[5] Cells were incubated with various concentrations of Iloprost or Treprostinil, and the amount of cAMP produced was quantified using a competitive immunoassay. For the EP1 receptor, which signals through calcium mobilization, functional activity was determined by measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.[5] The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, were then calculated.[5]
Pharmacokinetics
The pharmacokinetic profiles of Iloprost and Treprostinil differ significantly, particularly in their half-lives, which has implications for their dosing regimens.
| Parameter | Iloprost (Inhaled) | Treprostinil (Inhaled) |
| Half-life | 20-30 minutes[3] | ~4.5 hours[3] |
| Dosing Frequency | 6-9 times daily[3] | 4 times daily[3] |
| Data from a study on rapid transition between the two therapies.[3] |
Clinical Comparison: Inhaled Formulations
Clinical studies comparing the inhaled formulations of Iloprost and Treprostinil have highlighted differences in patient adherence, healthcare resource utilization, and quality of life.
| Outcome | Inhaled Iloprost | Inhaled Treprostinil | p-value |
| Adherence (Proportion of days covered ≥ 0.8) | 22.6% | 50.9% | < 0.0001 |
| Persistence at 12 months | 16.1% | 46.7% | < 0.001 |
| All-cause inpatient admissions | 54.8% | 39.3% | 0.02 |
| All-cause emergency department (ED) visits | 50.0% | 36.3% | 0.039 |
| Data from a retrospective claims database analysis.[6][7][8] |
A study involving patients transitioning from inhaled Iloprost to inhaled Treprostinil demonstrated a significant reduction in the time spent on daily treatment activities.[3]
| Parameter | Baseline (Inhaled Iloprost) | Week 12 (Inhaled Treprostinil) | Mean Change | p-value |
| Total daily treatment time (minutes) | 123.2 | 39.1 | -84.1 (1.4 hours saved) | < 0.001 |
| 6-minute walk distance (meters) | - | - | +16.0 | < 0.001 |
| N-terminal pro-B-type natriuretic peptide (pg/mL) | - | - | -74 | 0.001 |
| Data from an open-label safety study.[3] |
Experimental Protocol: Clinical Trial of Transitioning Therapies In an open-label safety study, 73 patients with PAH who were on stable inhaled Iloprost therapy were transitioned to inhaled Treprostinil.[3][9] The primary objective was to assess the safety of this rapid transition.[3][9] Clinical efficacy and quality of life were also assessed at baseline and at various time points after the transition.[3][9] Assessments included the 6-minute walk distance, N-terminal pro-B-type natriuretic peptide levels, and validated quality of life questionnaires.[3]
Adverse Events
The most common adverse events associated with inhaled Iloprost and Treprostinil are similar and are often related to their vasodilatory effects and route of administration.
| Adverse Event | Inhaled Iloprost (%) | Inhaled Treprostinil (%) |
| Cough | Increased incidence reported[10] | 74[3] |
| Headache | Frequently reported[10] | 44[3] |
| Nausea | Frequently reported[10] | 30[3] |
| Throat Irritation | Frequently reported[10] | Frequently reported[10] |
| Hypotension | Risk of symptomatic hypotension[10] | Risk of symptomatic hypotension[10] |
| Bleeding | Increased risk, especially with anticoagulants[10] | Increased risk, especially with anticoagulants[10] |
| Data from various clinical trials and prescribing information.[3][10] |
Summary
Iloprost and Treprostinil are both effective prostacyclin analogues for the treatment of PAH. However, they possess distinct pharmacological profiles that may influence their clinical application. Treprostinil's longer half-life allows for less frequent dosing, which has been associated with better patient adherence and persistence in real-world settings.[6][7][8] Its receptor binding profile, with potent agonism at multiple vasodilatory prostanoid receptors (IP, DP1, and EP2) and lack of activity at the vasoconstrictor EP1 receptor, may offer a theoretical advantage over Iloprost.[5] Iloprost, on the other hand, has a very high affinity for the IP receptor.[5] The choice between these agents may depend on individual patient factors, including their ability to adhere to a specific dosing regimen and their tolerance to potential side effects. Further head-to-head clinical trials are needed to fully elucidate the comparative efficacy and long-term outcomes of these two important therapies.
References
- 1. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. Rapid Transition from Inhaled Iloprost to Inhaled Treprostinil in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedbyph.com [unitedbyph.com]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhaled treprostinil vs iloprost: Comparison of adherence, persistence, and health care resource utilization in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Inhaled treprostinil vs iloprost: Comparison of adherence, persistence, and health care resource utilization in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid transition from inhaled iloprost to inhaled treprostinil in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. va.gov [va.gov]
A Comparative Review of Iloprost Isomers and Other Prostacyclin Analogs in Preclinical Studies
A comprehensive analysis of the synthetic prostacyclin analog iloprost (B1671730), with a focus on its isomeric properties and a comparative assessment against other key prostacyclin analogs such as epoprostenol (B1671539) and treprostinil (B120252). This guide delves into the mechanism of action, receptor binding affinities, in vitro potency, and detailed experimental methodologies to provide researchers, scientists, and drug development professionals with a robust resource for preclinical evaluation.
Iloprost, a stable synthetic analog of prostacyclin (PGI2), is a cornerstone in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic disorders.[1] Its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation, are mediated through the activation of the prostacyclin receptor (IP receptor).[2] Iloprost is commercially available as a mixture of two diastereoisomers, the 16(S) and 16(R) forms, which exhibit distinct pharmacological profiles.[2] This review provides a detailed comparison of these isomers and other clinically relevant prostacyclin analogs, supported by quantitative data and experimental protocols.
A specific focus of this review was to investigate the properties of 5-cis-15(R)-Iloprost; however, a thorough literature search revealed no published pharmacological data for this particular isomer.[3] It is identified as the C-5 cis-isomer and the "unnatural" 15(R)-epimer of iloprost, a stereochemical configuration that typically leads to a significant reduction in biological activity in prostanoid analogs.[3][4]
Mechanism of Action: The cAMP Signaling Pathway
Iloprost and other prostacyclin analogs exert their effects by activating the IP receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] The subsequent activation of protein kinase A (PKA) leads to the phosphorylation of downstream targets, resulting in vasodilation of vascular smooth muscle cells and inhibition of platelet activation and aggregation.[5]
Comparative Performance of Iloprost Isomers and Other Prostacyclin Analogs
The pharmacological activity of iloprost is significantly influenced by its stereochemistry. The 16(S) isomer is markedly more potent than the 16(R) isomer in its anti-platelet and receptor binding activities. When compared to other prostacyclin analogs, iloprost and treprostinil demonstrate higher potency in inducing vasodilation in human pulmonary arteries than epoprostenol.
Table 1: Receptor Binding Affinity of Iloprost Isomers on Human Platelet Membranes
| Compound | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| 16(S)-Iloprost | 13.4[2] | 665[2] |
| 16(R)-Iloprost | 288[2] | 425[2] |
Table 2: Comparative In Vitro Potency of Prostacyclin Analogs in Human Pulmonary Artery Rings
| Compound | pEC50 (-log EC50 M) |
| Treprostinil | 9.48 ± 0.13[6] |
| Iloprost | 8.84 ± 0.15[6] |
| Epoprostenol | 7.53 ± 0.14[6] |
Table 3: Comparative Binding Affinities (Ki, nM) of Iloprost and Treprostinil at Human Prostanoid Receptors
| Receptor | Iloprost (Ki, nM) | Treprostinil (Ki, nM) |
| IP | 2.5 | 20 |
| EP1 | 1.6 | 320 |
| EP2 | >10,000 | >10,000 |
| EP3 | 1,000 | 3,600 |
| EP4 | 1,600 | >10,000 |
| DP1 | 3,200 | >10,000 |
| FP | 320 | >10,000 |
| TP | >10,000 | >10,000 |
| Data from a study by Buckley et al. (2012) as cited in a review. |
Detailed Experimental Protocols
Receptor Binding Assays
These assays are fundamental to determining the affinity of a ligand for its receptor.
References
- 1. youtube.com [youtube.com]
- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 15(R)-Iloprost () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on Small Human Pulmonary Vessels [scirp.org]
A Comparative Benchmarking Guide: 5-cis-15(R)-Iloprost vs. First-Generation Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic prostacyclin analog, 5-cis-15(R)-Iloprost, against first-generation prostacyclin analogs, primarily Epoprostenol (synthetic PGI₂) and Treprostinil. The comparison focuses on key performance parameters supported by experimental data to inform research and drug development in areas such as pulmonary arterial hypertension (PAH).
Executive Summary
Iloprost, a chemically stable analog of prostacyclin, demonstrates high potency and affinity for the prostacyclin (IP) receptor, comparable to the natural ligand.[1] While first-generation analogs like Epoprostenol are highly effective, they are limited by chemical instability and short half-lives, necessitating continuous intravenous infusion.[2] Treprostinil, another first-generation analog, offers improved stability and a longer half-life, allowing for various administration routes.[2] This guide delves into the comparative receptor binding profiles, functional potencies in activating downstream signaling, efficacy in inhibiting platelet aggregation, and in vivo hemodynamic effects of these compounds.
Data Presentation
Table 1: Comparative Receptor Binding Affinity (Ki) of Prostacyclin Analogs for Prostanoid Receptors
| Compound | IP Receptor (Ki, nM) | EP₁ Receptor (Ki, nM) | EP₂ Receptor (Ki, nM) | EP₃ Receptor (Ki, nM) | EP₄ Receptor (Ki, nM) | DP₁ Receptor (Ki, nM) |
| Iloprost | 3.9[3] | 1.1[3] | >1000[3] | >1000[3] | >1000[3] | >1000[3] |
| Epoprostenol | Potent Agonist¹ | - | - | - | - | - |
| Treprostinil | 32[3] | >1000[3] | 3.6[3] | >1000[3] | >1000[3] | 4.4[3] |
¹Due to its rapid hydrolysis at physiological pH, determining a precise Ki for Epoprostenol is challenging; however, it is recognized as the natural high-affinity ligand for the IP receptor.
Table 2: Comparative Functional Potency (EC₅₀/IC₅₀) of Prostacyclin Analogs
| Compound | Adenylyl Cyclase Activation (cAMP elevation) EC₅₀, nM | Platelet Aggregation Inhibition IC₅₀, nM |
| Iloprost | 0.37 (IP receptor)[3] | ~1-6 (ADP-induced)[4] |
| Epoprostenol | Potent Activator¹ | 0.5 - 8 (ADP, Thrombin, Collagen, AA-induced)[4] |
| Treprostinil | 1.9 (IP receptor)[3] | Potent Inhibitor² |
¹Epoprostenol is a potent activator of adenylyl cyclase through the IP receptor.[1] ²Treprostinil is a potent inhibitor of platelet aggregation.[2]
Table 3: Comparative In Vivo Hemodynamic Effects in Pulmonary Arterial Hypertension (PAH)
| Parameter | Iloprost (inhaled/intravenous) | Epoprostenol (intravenous) | Treprostinil (intravenous/subcutaneous) |
| Mean Pulmonary Artery Pressure (mPAP) | Significant Reduction[5] | Significant Reduction[6] | Significant Reduction[7] |
| Pulmonary Vascular Resistance (PVR) | Significant Reduction[5] | Significant Reduction[6] | Significant Reduction[7] |
| Cardiac Output (CO) | Increase[5] | Increase[6] | Increase[7] |
| Systemic Vascular Resistance (SVR) | Moderate Reduction | Significant Reduction | Moderate Reduction |
| Half-life | 20-30 minutes[2] | 3-5 minutes[7] | 3-4 hours[7] |
Mandatory Visualization
Prostacyclin Signaling Pathway
Caption: Prostacyclin analog signaling pathway.
Comparative Experimental Workflow
Caption: Comparative in vitro experimental workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Iloprost and first-generation prostacyclin analogs to the human IP receptor.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human IP receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of a radiolabeled ligand for the IP receptor (e.g., [³H]-Iloprost), and varying concentrations of the unlabeled competitor compound (Iloprost, Epoprostenol, or Treprostinil).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value (the equilibrium dissociation constant of the competitor) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Adenylyl Cyclase Activation Assay
Objective: To determine the functional potency (EC₅₀) of Iloprost and first-generation prostacyclin analogs in stimulating cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture and Stimulation:
-
Seed HEK293 cells expressing the human IP receptor in a 96-well plate and grow to near confluency.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of the prostacyclin analogs (Iloprost, Epoprostenol, or Treprostinil) to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using a colorimetric or chemiluminescent substrate.
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression analysis.
-
Platelet Aggregation Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of Iloprost and first-generation prostacyclin analogs on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP (supernatant) from the red and white blood cells.
-
Carefully collect the PRP.
-
-
Light Transmission Aggregometry (LTA):
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C in an aggregometer.
-
Add varying concentrations of the prostacyclin analogs (Iloprost, Epoprostenol, or Treprostinil) to the PRP and incubate for a short period.
-
Induce platelet aggregation by adding a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen.
-
Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The maximum aggregation is recorded as the percentage change in light transmission.
-
-
Data Analysis:
-
Calculate the percentage inhibition of platelet aggregation for each concentration of the prostacyclin analog compared to the control (agonist alone).
-
Generate a dose-response curve by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation) from the dose-response curve using non-linear regression analysis.
-
References
- 1. droracle.ai [droracle.ai]
- 2. Prostacyclin Analogs for the Treatment of PAH [decisionpoint.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Safety and Tolerability of Prostacyclins in Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. droracle.ai [droracle.ai]
Stereospecificity of Iloprost Epimers on Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereospecific effects of Iloprost epimers on prostanoid receptor binding, supported by experimental data. Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a mixture of two diastereomers, the (16S)- and (16R)-epimers. Understanding the distinct binding characteristics of these epimers is crucial for elucidating their pharmacological activity and for the development of more selective therapeutic agents.
Comparative Analysis of Receptor Binding Affinity
The stereochemistry of Iloprost significantly influences its binding affinity, particularly for the prostacyclin (IP) receptor. Experimental data demonstrates a marked preference for the (16S)-epimer, indicating a high degree of stereoselectivity in the receptor binding pocket.
Quantitative Binding Data
Equilibrium radioligand binding studies on human platelet membranes, which are rich in IP receptors, reveal a substantial difference in the binding affinities of the two Iloprost epimers. The (16S)-isomer exhibits a significantly higher affinity for the IP receptor compared to the (16R)-isomer.
| Epimer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Association Rate (k_obs) (s⁻¹) |
| (16S)-Iloprost | 13.4 | 665 | 0.036 |
| (16R)-Iloprost | 288 | 425 | 0.001 |
Data sourced from a study on the interaction between platelet receptors and Iloprost isomers.
Experimental Protocols
The following is a detailed methodology for a typical radioligand binding assay used to determine the binding characteristics of Iloprost epimers to prostanoid receptors.
Radioligand Displacement Assay for Prostanoid Receptors
1. Membrane Preparation:
-
Human platelets are isolated from whole blood by differential centrifugation.
-
Platelet pellets are washed and then resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing a cocktail of protease inhibitors.
-
The cell suspension is homogenized and then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the platelet membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [³H]-Iloprost), and varying concentrations of the unlabeled competitor (either (16S)-Iloprost or (16R)-Iloprost).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Iloprost.
-
The plates are incubated at a specific temperature (e.g., 30°C) for a set duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each epimer. The Kd and Bmax can be determined from saturation binding experiments where increasing concentrations of the radioligand are used.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the subsequent cellular response, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Confirming the Purity of 5-cis-15(R)-Iloprost Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 5-cis-15(R)-Iloprost, a synthetic analog of prostacyclin PGI2. Iloprost is a potent vasodilator used in the treatment of pulmonary arterial hypertension. Ensuring the purity of Iloprost samples is critical for research accuracy and the safety and efficacy of potential therapeutic applications. This document outlines experimental protocols for key analytical techniques, compares Iloprost with alternative stable prostacyclin analogs, and presents supporting data and visualizations to aid researchers in selecting the most appropriate purity assessment methods.
Comparison with Alternative Prostacyclin Analogs
Iloprost belongs to a class of synthetic prostacyclin analogs developed to overcome the short half-life of naturally occurring PGI2. For a comprehensive purity assessment, it is valuable to compare its profile with other commercially available stable analogs like Treprostinil and Beraprost.
| Feature | This compound | Treprostinil | Beraprost |
| Chemical Structure | Carbo-bicyclic prostaglandin (B15479496) I2 analog | Tricyclic benzofuran (B130515) analog | Benzofuran prostaglandin I2 analog |
| Key Impurities | Diastereomers (4S and 4R isomers), Impurity A, B, E, F, I | Related substances from synthesis | Diastereomers, related substances |
| Primary Purity Assays | Chiral HPLC, RP-HPLC, qNMR | RP-HPLC, LC-MS | RP-HPLC (as per Japanese Pharmacopoeia) |
| Common Analytical Challenges | Separation of diastereomers | Detection of non-chromophoric impurities | Resolution of closely related impurities |
Analytical Methodologies for Purity Confirmation
A multi-faceted approach employing various analytical techniques is essential for the comprehensive purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for separation of non-volatile impurities and diastereomers, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.
High-Performance Liquid Chromatography (HPLC) for Related Substances and Diastereomeric Purity
A stability-indicating HPLC method is crucial for separating Iloprost from its potential degradation products and synthetic impurities. Furthermore, as Iloprost is a mixture of two diastereomers (4S and 4R), a chiral HPLC method is necessary to determine their ratio, which is a critical quality attribute.
Experimental Protocol: Proposed Chiral HPLC Method
-
Instrumentation: A validated HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), is recommended for optimal separation of the diastereomers. A common choice for similar prostaglandin analogs is a Chiralpak AD-H or similar column.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio should be optimized to achieve baseline separation of the diastereomers. A starting point could be a ratio of 90:10 (n-hexane:isopropanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
-
Detection: UV detection at a wavelength where Iloprost exhibits maximum absorbance (typically around 210 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration.
-
Data Analysis: The percentage of each diastereomer and any impurities are calculated based on their peak areas relative to the total peak area.
Experimental Protocol: Proposed Reversed-Phase HPLC for Related Substances
-
Instrumentation: A validated HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to separate all known and potential impurities.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection: UV or PDA detection to monitor the elution of compounds.
-
Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the Iloprost sample to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. The HPLC method must be able to separate these degradation products from the main Iloprost peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the standard method for identifying and quantifying volatile organic impurities, including residual solvents from the manufacturing process.
Experimental Protocol: Headspace GC-MS
-
Instrumentation: A GC-MS system with a headspace autosampler.
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program starting at a low temperature to separate highly volatile solvents and ramping up to elute less volatile compounds.
-
Injector and Detector Temperatures: Maintained at high temperatures to ensure complete vaporization and prevent condensation.
-
Sample Preparation: A precisely weighed amount of the Iloprost sample is placed in a headspace vial and dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Data Analysis: Identification of residual solvents is achieved by comparing their mass spectra and retention times with those of known standards. Quantification is performed using a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that can provide a direct and highly accurate measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.
Experimental Protocol: 1H-qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the Iloprost sample and a certified internal standard of known purity are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A 1D proton NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Analysis: The purity of the Iloprost sample is calculated by comparing the integral of a well-resolved Iloprost proton signal to the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualization of Key Processes
To further aid in the understanding of Iloprost's mechanism and the analytical workflow for its purity assessment, the following diagrams are provided.
Caption: Iloprost Signaling Pathway.
A Comparative Analysis of Iloprost and Other Prostacyclin Analogs in Experimental Models
Disclaimer: This guide provides a comparative analysis of Iloprost, a synthetic analog of prostacyclin PGI2. It is important to note that commercially available Iloprost is a mixture of the 4R and 4S diastereoisomers.[1] The 4S isomer is substantially more potent in its vasodilatory effects than the 4R isomer.[2] This document summarizes available experimental data for Iloprost and compares it with other prostacyclin analogs. No published pharmacological studies specifically on 5-cis-15(R)-Iloprost were found.
This comparison guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of Iloprost's performance against other alternatives, supported by experimental data.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of Iloprost and a comparable prostacyclin analog, Treprostinil (B120252), at various human prostanoid receptors. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Prostanoid Receptor | Iloprost (Ki, nM) | Treprostinil (Ki, nM) |
| IP (Prostacyclin) | 3.9 | 32 |
| EP1 | 1.1 | Low Affinity |
| EP2 | Very Low Affinity | 3.6 |
| EP3 | Low Affinity | Very Low Affinity |
| EP4 | Low Affinity | Low Affinity |
| DP1 | Very Low Affinity | 4.4 |
| FP | Low Affinity | Very Low Affinity |
| TP | Very Low Affinity | Very Low Affinity |
Data sourced from a study comparing the binding profiles of Iloprost and Treprostinil on human prostanoid receptors expressed in cell lines.[3]
Table 2: Comparative Functional Activity (EC50, nM) of Prostacyclin Analogs
| Receptor and Assay | Iloprost (EC50, nM) | Treprostinil (EC50, nM) |
| IP (cAMP Elevation) | 0.37 | 1.9 |
| EP1 (Calcium Influx) | 0.3 | Low Activity |
| EP2 (cAMP Elevation) | Low Activity | 6.2 |
| DP1 (cAMP Elevation) | Low Activity | 0.6 |
Data sourced from functional assays measuring cyclic AMP (cAMP) elevation and calcium influx in cells expressing human prostanoid receptors.[3]
Signaling Pathway of Iloprost
Iloprost exerts its primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iloprost - Wikipedia [en.wikipedia.org]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]
A Comparative Guide to Prostacyclin Analogs: Iloprost, Treprostinil, and Beraprost
A Note on 5-cis-15(R)-Iloprost: This guide addresses the broader class of clinically relevant prostacyclin analogs. The specific stereoisomer, this compound, is not extensively characterized in published peer-reviewed literature, with scientific suppliers noting a lack of pharmacological studies on this particular compound. Iloprost, as commercially and clinically available, is a mixture of 16(R) and 16(S) stereoisomers. Research indicates the 16(S) isomer possesses significantly higher potency.[1] This guide will therefore focus on the well-documented prostacyclin analogs: Iloprost, Treprostinil (B120252), and Beraprost.
This comprehensive comparison is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the performance of these critical therapeutic agents based on experimental data.
Quantitative Comparison of Prostacyclin Analogs
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of Iloprost, Treprostinil, and Beraprost, providing a clear comparison of their in vitro and in vivo properties.
Table 1: Receptor Binding Affinity (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Receptor | Iloprost | Treprostinil | Beraprost |
| IP (Prostacyclin) | 3.9 [2] | 32 [2] | ~110[3] |
| EP1 | 1.1[2] | Low Affinity[2] | - |
| EP2 | Very Low Affinity[2] | 3.6[2] | - |
| EP3 | Low Affinity[2] | Low Affinity[2] | - |
| EP4 | Low Affinity[2] | Low Affinity[2] | Binds with lower affinity than IP[4] |
| DP1 | Very Low Affinity[2] | 4.4[2] | - |
| FP | Low Affinity[2] | Low Affinity[2] | - |
| TP | Very Low Affinity[2] | Low Affinity[2] | - |
| Data presented as Ki (nM) values from radioligand binding assays. A lower Ki value indicates higher binding affinity. (-) indicates data not readily available from the searched peer-reviewed literature. |
Table 2: Functional Potency (EC50, nM) in cAMP Elevation Assays
| Compound | EC50 (nM) for cAMP Elevation (IP Receptor) |
| Iloprost | 0.37 [2] |
| Treprostinil | 1.9 [2] |
| Beraprost | - |
| Data represents the half-maximal effective concentration (EC50) for stimulating cyclic AMP (cAMP) production in cells expressing the human IP receptor. A lower EC50 value indicates higher potency. (-) indicates data not readily available from the searched peer-reviewed literature. |
Table 3: Comparative Pharmacokinetic Properties
| Parameter | Iloprost | Treprostinil | Beraprost |
| Administration Routes | Inhaled, Intravenous[5] | Subcutaneous, Intravenous, Inhaled, Oral[6] | Oral[7] |
| Half-life | ~20-30 minutes (intravenous)[8] | ~4 hours (subcutaneous/intravenous)[9] | ~35-40 minutes[10] |
| Bioavailability (Oral) | Not applicable | ~17% (sustained release)[6] | Rapidly absorbed[11] |
| This table provides a general overview. Pharmacokinetic parameters can vary based on the route of administration and patient population. |
Signaling Pathways and Experimental Workflows
Prostacyclin Receptor (IP) Signaling Pathway
Prostacyclin analogs exert their primary effects through the activation of the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Prostacyclin analog signaling cascade via the IP receptor.
General Experimental Workflow for Comparing Prostacyclin Analogs
The following diagram outlines a typical workflow for the preclinical comparison of prostacyclin analogs.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Quantitation of isoprostane isomers in human urine from smokers and nonsmokers by LC-MS/MS1 Published, JLR Papers in Press, April 24, 2007. | Semantic Scholar [semanticscholar.org]
- 9. Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-cis-15(R)-Iloprost
This document provides crucial, immediate safety and logistical information for the handling and disposal of 5-cis-15(R)-Iloprost. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. This potent prostaglandin (B15479496) analogue requires careful management to prevent accidental exposure and ensure the integrity of research.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Given its classification as a potent compound, a comprehensive PPE strategy is mandatory.
Minimum PPE Requirements:
-
Body Protection: A disposable gown or a Tyvek suit is required to provide a high level of protection against skin contact.[1] A standard lab coat is not sufficient. Gowns should be changed immediately after a spill or at the end of a handling session.[2]
-
Hand Protection: Two pairs of powder-free nitrile gloves should be worn ("double-gloving").[1][3] Gloves must be changed immediately if contaminated and should be disposed of as hazardous waste.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and aerosols.[1][3]
-
Respiratory Protection: All handling of this compound, especially the solid compound or when preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Foot Protection: Fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 360.5 g/mol | [4] |
| Solubility (PBS, pH 7.2) | 1 mg/ml | [4] |
| Solubility (Ethanol) | 30 mg/ml | [4] |
| Solubility (DMSO) | 25 mg/ml | [4] |
| Recommended Starting Infusion Rate (Clinical) | 0.5 nanograms/kg/min | [5][6] |
| Maximum Tolerated Infusion Rate (Clinical) | 2 nanograms/kg/min | [5][6] |
Operational Plan for Handling this compound
Proper handling procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure that the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including PPE, spill kit, and waste containers.
-
Don all required PPE as outlined above before entering the designated handling area.
-
-
Weighing and Solution Preparation:
-
All weighing of the solid compound must be performed within the chemical fume hood.
-
Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to minimize cross-contamination.
-
When preparing solutions, add the solvent to the solid slowly to avoid generating dust or aerosols.
-
The compound is supplied in a solution of methyl acetate, which is a highly flammable liquid and vapor.[7] Handle with care away from ignition sources.
-
-
Experimental Use:
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
Conduct all experimental procedures involving this compound within the chemical fume hood.
-
Avoid skin and eye contact. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment and work surfaces thoroughly after use.
-
Remove PPE in the designated area, avoiding contamination of skin and clothing. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to protect human health and the environment.[10][11]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, disposable gowns) must be collected in a designated, labeled hazardous waste container.[1][12]
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a separate, clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[10]
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated sharps container for hazardous waste.[13]
Disposal Procedure:
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name, and the associated hazards.[12]
-
Store waste containers in a designated, secure satellite accumulation area.[12]
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][14]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. nn.nhs.scot [nn.nhs.scot]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Iloprost: MedlinePlus Drug Information [medlineplus.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
